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  • Product: Diisononyl dodecanedioate
  • CAS: 63003-34-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on the Physical and Chemical Properties of Diisononyl Dodecanedioate (CAS 63003-34-9)

Executive Summary As formulation science increasingly demands high-performance ester oils with exceptional thermal stability and tribological properties, diisononyl dodecanedioate (CAS 63003-34-9) has emerged as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As formulation science increasingly demands high-performance ester oils with exceptional thermal stability and tribological properties, diisononyl dodecanedioate (CAS 63003-34-9) has emerged as a critical raw material. This technical whitepaper provides a comprehensive analysis of its physical and chemical properties, synthesis methodologies, and mechanistic applications. Designed for researchers and drug development professionals dealing with medical-grade polymers and advanced lubricants, this guide elucidates the causality behind its unique rheological behavior and offers field-proven protocols for its synthesis and validation.

Chemical Identity & Structural Elucidation

Diisononyl dodecanedioate is a long-chain aliphatic diester. The molecule consists of a linear 12-carbon dicarboxylic acid backbone (dodecanedioic acid) esterified with two branched 9-carbon aliphatic chains (isononyl alcohol) .

  • IUPAC Name: Bis(7-methyloctyl) dodecanedioate (representative isomer)

  • CAS Number: 63003-34-9

  • Molecular Formula: C30H58O4

  • Molecular Weight: 482.78 g/mol

  • Structural Characteristics: The linear C12 core provides high thermal stability and a high viscosity index, while the branched isononyl terminal groups disrupt crystalline packing, thereby lowering the pour point and enhancing low-temperature fluidity.

Physical and Chemical Properties

The unique balance of linear and branched structural elements dictates the physicochemical profile of diisononyl dodecanedioate. The following data summarizes its core properties, which are highly relevant for its use as a hydraulic fluid base or polymer plasticizer .

PropertyValueMechanistic Rationale
Kinematic Viscosity (40°C) 24.8 mm²/sHigh molecular weight and intermolecular van der Waals forces result in a moderate baseline viscosity.
Kinematic Viscosity (100°C) 5.6 mm²/sThermal kinetic energy disrupts chain entanglements, yet the long backbone maintains film thickness.
Viscosity Index (VI) 189The extended linear C12 backbone resists extreme conformational changes across temperature gradients.
Flash Point 245 °CHigh molecular weight (482.78 g/mol ) and lack of volatile functional groups ensure low vapor pressure.
Pour Point 5.0 °CBranched isononyl groups induce steric hindrance, preventing tight crystalline lattice formation.
Synthesis Workflow & Mechanistic Insights

The synthesis of diisononyl dodecanedioate relies on the acid-catalyzed Fischer esterification of dodecanedioic acid with an excess of isononyl alcohol. As an Application Scientist, I emphasize that achieving a medical- or lubricant-grade ester requires strict control over reaction equilibrium and catalyst selection.

Causality in Experimental Design:

  • Catalyst Choice: While sulfuric acid is a common catalyst, we utilize p-toluenesulfonic acid (p-TsOH). p-TsOH prevents oxidative charring of the aliphatic chains, ensuring a low color index (APHA) crucial for clear medical plastics.

  • Equilibrium Shift: Esterification is an equilibrium reaction. By utilizing a Dean-Stark apparatus with toluene as an azeotropic solvent, we continuously remove the water byproduct, driving the reaction to >99% conversion according to Le Chatelier's principle.

Step-by-Step Experimental Protocol:

  • Reagent Charging: In a glass-lined reactor equipped with a mechanical stirrer, add 1.0 molar equivalent of dodecanedioic acid and 2.5 molar equivalents of isononyl alcohol (the excess alcohol acts as both reactant and solvent).

  • Catalyst & Solvent Addition: Add 0.5% w/w p-TsOH and 10% v/v toluene.

  • Azeotropic Distillation: Heat the mixture to 140–160°C under a nitrogen blanket. Collect the azeotropic water in the Dean-Stark trap.

  • In-Process Control (Self-Validating Step): Monitor the Acid Value (AV) of the reaction mixture. The reaction is deemed complete when AV < 0.1 mg KOH/g. If AV remains high, continue refluxing.

  • Neutralization: Cool the mixture to 80°C and wash with a 5% aqueous sodium carbonate solution to neutralize the p-TsOH, followed by two washes with deionized water.

  • Purification: Subject the organic layer to vacuum distillation (e.g., 2–5 mmHg at 150°C) to strip off the toluene and unreacted isononyl alcohol.

Synthesis A Dodecanedioic Acid + Isononyl Alcohol C Reflux & Azeotropic Distillation (Dean-Stark) A->C B Acid Catalyst (p-TsOH) + Toluene (Solvent) B->C D In-Process Control: Monitor Acid Value (AV) C->D Remove H2O D->C AV > 0.1 mg KOH/g E Neutralization & Aqueous Wash D->E AV < 0.1 mg KOH/g F Vacuum Distillation (Remove Excess Alcohol) E->F G Diisononyl Dodecanedioate (CAS 63003-34-9) F->G

Fig 1. Synthesis workflow of diisononyl dodecanedioate via Fischer esterification.

Applications in Formulation Science & Material Engineering

Diisononyl dodecanedioate is highly valued in both tribology and polymer science.

Tribological Applications (Lubricants): As a base oil, its high viscosity index (189) ensures that the fluid maintains a robust lubricating film at high operating temperatures (100°C) while remaining pumpable at lower temperatures. The ester linkages also provide inherent polarity, allowing the molecule to adsorb onto metal surfaces and form a protective boundary layer.

Polymer Plasticization (Medical Devices & PVC): In drug development and medical device manufacturing, flexible polymers (like PVC for IV bags or tubing) require plasticizers that do not easily migrate or leach. Diisononyl dodecanedioate acts as a highly efficient, low-volatility plasticizer . Mechanism of Action: The ester inserts itself between polymer chains. The bulky isononyl groups increase the "free volume" within the polymer matrix, disrupting intermolecular dipole-dipole interactions between the polymer chains. This lowers the glass transition temperature (Tg) of the polymer, imparting flexibility without compromising structural integrity.

Mechanism A Diisononyl Dodecanedioate B Insertion into Polymer Matrix A->B C Disruption of Intermolecular Forces B->C D Increase in Free Volume B->D E Lowered Glass Transition Temp (Tg) C->E D->E F Enhanced Flexibility & Biocompatibility E->F

Fig 2. Mechanism of action for diisononyl dodecanedioate as a polymer plasticizer.

Toxicological Profile & Biocompatibility

For professionals in drug development, the toxicological profile of any additive is paramount. Unlike low-molecular-weight ortho-phthalates (which face regulatory scrutiny due to endocrine disruption), aliphatic diesters like diisononyl dodecanedioate generally exhibit superior biocompatibility. Their high molecular weight significantly reduces migration rates out of the polymer matrix, minimizing patient exposure during intravenous drug delivery or blood storage.

References
  • Google Patents. "WO2012024808A1 - Ester oils.
  • U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard." Available at: [Link]

Exploratory

Mechanism of Thermal Degradation in Diisononyl Dodecanedioate Base Oils: A Comprehensive Guide

Introduction In pharmaceutical drug development and biomanufacturing, the integrity of production equipment—ranging from cleanroom robotics to high-speed tablet presses—relies heavily on the thermal stability of its lubr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical drug development and biomanufacturing, the integrity of production equipment—ranging from cleanroom robotics to high-speed tablet presses—relies heavily on the thermal stability of its lubricants. Outgassing from degraded oils can compromise sterile environments, while varnish formation leads to catastrophic mechanical failures.1 is a high-performance synthetic dibasic acid ester chosen for these rigorous applications due to its exceptional viscosity index (187) and high flash point (252 °C)[1]. However, to engineer fail-safe lubrication systems, we must fundamentally understand its thermal degradation mechanisms.

As a Senior Application Scientist, I have structured this guide to move beyond basic observations, detailing the exact causality behind DINDD's thermal breakdown and providing self-validating experimental protocols to measure it.

Section 1: Chemical Mechanisms of Thermal Degradation

Unlike oxidation, which is driven by oxygen and forms peroxides, pure thermal degradation (pyrolysis) occurs when ambient heat exceeds the molecule's activation energy for bond dissociation, leading to molecular cracking[2]. For DINDD, degradation follows two primary parallel pathways:

  • Homolytic Cleavage: At elevated temperatures (>220 °C), C-C and C-H bonds undergo 2, generating free radicals[2]. In the absence of oxygen, these radicals recombine or disproportionate. If oxygen is present (thermo-oxidation), they rapidly react to form peroxide radicals (ROO•), initiating a propagation chain that yields carboxylic acids, aldehydes, and high-molecular-weight oligomers[2].

  • Beta-Hydrogen Elimination (Ester Pyrolysis): Because DINDD contains beta-hydrogens in its isononyl alkyl chains, it is susceptible to a cyclic six-membered transition state rearrangement. This non-radical pathway cleaves the ester linkage, yielding dodecanedioic acid derivatives and isononene (an olefin).

G A DINDD Base Oil (Intact Ester) B Thermal Stress (>220°C) A->B C Homolytic Cleavage (Radical Formation) B->C Primary Pathway D Beta-Hydrogen Elimination B->D Anaerobic E Peroxide Radicals (ROO•) C->E + O2 (Oxidation) H High-MW Oligomers (Varnish/Sludge) C->H Radical Cross-linking F Carboxylic Acids & Ketones D->F G Olefins (Isononene) D->G E->F E->H

Fig 1. Mechanistic pathways of DINDD thermal degradation and thermo-oxidation.

Section 2: Experimental Workflows for Degradation Analysis

To accurately model how DINDD behaves in high-stress environments, scientists must isolate thermal cracking from oxidative degradation. The following self-validating protocols establish a comprehensive degradation profile.

Protocol 1: Global Thermal Decomposition Kinetics (Ampule Reactor Method)
  • Purpose: To determine the pseudo-first-order rate constants of DINDD thermal decomposition without oxygen interference.

  • Causality: By purging the system with argon, we prevent oxygen from acting as a radical initiator, ensuring that any observed degradation is purely the result of thermal cracking[3].

  • Methodology:

    • Preparation: Aliquots (10 mg) of DINDD are placed into passivated stainless steel ampule reactors. The reactors are 3[3].

    • Thermal Stressing: The sealed ampules are submerged in a fluidized sand bath and heated isothermally at temperatures ranging from 220 °C to 300 °C for durations of 10 to 300 hours[3].

    • Quenching: Reactions are immediately halted by immersing the ampules in a room-temperature water bath to freeze the kinetic state[3].

    • Quantification: The stressed oil is diluted in n-decane and analyzed via Gas Chromatography with Flame Ionization Detection (GC-FID). The disappearance of the intact DINDD peak is tracked to calculate the pseudo-first-order rate constant ( k0​ )[3].

Protocol 2: Liquid-Phase Oligomerization Tracking
  • Purpose: To quantify the formation of high-molecular-weight (high-MW) sludge and varnish precursors, which cause dangerous viscosity spikes in manufacturing equipment.

  • Causality: Utilizing Gel Permeation Chromatography (GPC) allows us to separate molecules by hydrodynamic volume, providing direct evidence of radical cross-linking and oligomerization[4].

  • Methodology:

    • Accelerated Aging: 5-10 mg of DINDD is heated in a Thermogravimetric Analyzer (TGA) under a continuous air flow (20 mL/min) at 4[4].

    • GPC Analysis: The remaining liquid phase is dissolved in tetrahydrofuran (THF) and injected into a GPC system[4].

    • Validation: The emergence of early-eluting peaks confirms the formation of dimers and oligomers resulting from radical cross-linking[4].

    • Viscometry: Kinematic viscosity is measured pre- and post-stressing. An increase in viscosity directly correlates with the concentration of high-MW oxidation products[4].

G S1 DINDD Sample (10 mg) S2 Argon-Purged Ampule Reactor S1->S2 S3 Isothermal Heating (220-300°C) S2->S3 S4 Rapid Water Quench (Halt Reaction) S3->S4 S5 Analytical Splitting S4->S5 A1 GC-FID / MS (Volatiles & Kinetics) S5->A1 A2 GPC (High-MW Oligomers) S5->A2

Fig 2. Workflow for isolating and analyzing DINDD thermal degradation products.

Section 3: Quantitative Data & Structure-Property Relationships

The thermal stability of dodecanedioate esters is heavily influenced by the alcohol chain's length and branching. The isononyl alcohol group in DINDD introduces steric hindrance that dramatically improves low-temperature fluidity (pour point) while maintaining a high flash point, though it can slightly increase susceptibility to beta-hydrogen elimination compared to purely linear analogs[5],[6].

Table 1: Comparative Thermal and Lubrication Properties of Dodecanedioate Esters

Ester Base OilAlcohol Chain StructureViscosity Index (VI)Flash Point (°C)Pour Point (°C)Oxidation Stability
Diisononyl Dodecanedioate Branched (C9)187252-25High
Di-oleyl Dodecanedioate Linear/Unsaturated (C18)N/A300-15Poor
Di-2-ethylhexyl Dodecanedioate Branched (C8)N/A220-50Moderate

(Data synthesized from[1],[5], and[6]. Note: The branched structure of DINDD and Di-2-ethylhexyl variants significantly depresses the pour point compared to long-chain linear esters).

Section 4: Formulation Engineering & Mitigation

To suppress these degradation mechanisms in pharmaceutical applications, DINDD base oils must be engineered with targeted additive packages:

  • Radical Scavengers: Aminic and phenolic antioxidants intercept the propagation phase by donating hydrogen atoms to peroxide radicals, neutralizing them before they can form high-MW oligomers[2].

  • Surface Passivators: Metal surfaces (such as chrome-alloy steel bearings) act as catalysts for homolytic cleavage and 7[7]. Metal deactivators bind to these surfaces, preventing the catalytic cracking of the ester bonds.

References

  • Title: Why Oxidation and Thermal Stress Degrade Lubricants in Unique Ways Source: precisionlubrication.com URL: [Link]

  • Title: Thermal Decomposition Kinetics of Polyol Ester Lubricants Source: nist.gov URL: [Link]

  • Title: Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase Source: ncsu.edu URL: [Link]

  • Title: A Mechanism of Thermooxidative Degradation of Polyol Ester Lubricants Source: researchgate.net URL: [Link]

  • Source: google.com (Patents)
  • Title: Lubrication properties of dodecanedioate esters-based bio-lubricant Source: nanobioletters.com URL: [Link]

  • Title: The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester Source: fkit.hr URL: [Link]

Sources

Foundational

Rheological and Thermal Profiling of Diisononyl Dodecanedioate: Implications for Advanced Pharmaceutical Formulations and Medical Device Engineering

Executive Summary The transition toward next-generation biologics and advanced drug delivery systems has exposed the limitations of traditional excipients and lubricants. Conventional silicone oils in pre-filled syringes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward next-generation biologics and advanced drug delivery systems has exposed the limitations of traditional excipients and lubricants. Conventional silicone oils in pre-filled syringes can induce protein aggregation, while traditional phthalate plasticizers (such as diisononyl phthalate, DINP) face increasing regulatory scrutiny due to toxicity and developmental health concerns[1].

Diisononyl dodecanedioate (DNDD, CAS: 63003-34-9) has emerged as a high-performance, non-phthalate aliphatic diester alternative. Characterized by an exceptionally high viscosity index and a deeply depressed pour point, DNDD offers unparalleled rheological stability. This technical guide explores the mechanistic relationship between DNDD's molecular architecture and its physical properties, providing drug development professionals and materials scientists with the foundational data necessary to integrate this diester into cold-chain packaging, medical device lubrication, and advanced polymer formulations.

Molecular Architecture and Rheological Causality

The utility of DNDD in pharmaceutical engineering is dictated by its unique molecular topology, which balances chain flexibility with steric hindrance.

The Aliphatic Backbone: Driving the Viscosity Index (VI)

DNDD is synthesized via the esterification of dodecanedioic acid (a 12-carbon dibasic acid) and isononyl alcohol[2]. The resulting C12 aliphatic backbone provides significant rotational freedom. As thermal energy increases, these long polymer chains uncoil. This structural expansion compensates for the natural decrease in intermolecular friction that typically thins a fluid at high temperatures. Consequently, DNDD maintains a highly stable kinematic viscosity across a broad temperature gradient, yielding an exceptional Viscosity Index (VI) of approximately 187[2].

Clinical Implication: For auto-injectors and pre-filled syringes, a high VI ensures that the extrusion force required to deliver a biologic remains consistent, whether the device is administered immediately upon removal from a 2 °C refrigerator or at a 25 °C ambient room temperature.

Branched Terminal Groups: Depressing the Pour Point

While the long backbone provides viscosity stability, the terminal "isononyl" groups are highly branched. As the temperature drops, these bulky, irregular branches introduce severe steric hindrance. This structural irregularity prevents the diester molecules from packing tightly into an ordered, solid crystal lattice. As a result, the fluid resists freezing, depressing the pour point of DNDD to -25 °C[2].

Clinical Implication: With the advent of mRNA lipid nanoparticles and other cold-chain biologics requiring storage at -20 °C, medical device seals, plungers, and flexible tubing plasticized or lubricated with DNDD remain fully functional and fluid, avoiding the brittle failure associated with inferior polymers.

Mechanistic Workflow Visualization

The following diagram maps the logical relationship between DNDD's molecular structure, its resulting physicochemical properties, and its downstream applications in drug development.

DNDD_Rheology Mol Diisononyl Dodecanedioate (CAS: 63003-34-9) Branch Branched Isononyl Terminal Groups Mol->Branch Backbone Aliphatic C12 Dodecanedioate Backbone Mol->Backbone Mech1 Steric Hindrance Disrupts Crystal Lattice Branch->Mech1 Mech2 High Rotational Freedom & Chain Flexibility Backbone->Mech2 Prop1 Depressed Pour Point (-25 °C) Mech1->Prop1 Prop2 High Viscosity Index (~187) Mech2->Prop2 App1 Cold-Chain Biologics Storage (-20 °C) Prop1->App1 App2 Consistent Syringe Extrusion Force Prop2->App2

Fig 1: Mechanistic pathway linking DNDD molecular architecture to its rheological properties.

Physicochemical Data Profile

The quantitative thermal and rheological properties of highly purified, medical-grade DNDD are summarized below. The low acid value indicates the absence of unreacted dibasic acids, which is critical for preventing the degradation of sensitive active pharmaceutical ingredients (APIs).

ParameterValueClinical / Engineering Significance
Appearance Colorless, transparent liquidEnsures optical clarity in medical tubing and packaging[2].
Kinematic Viscosity Index 187Guarantees stable flow rates and extrusion forces across varying temperatures[2].
Pour Point -25 °CPrevents embrittlement and maintains flexibility in -20 °C cold-chain storage[2].
Flash Point 252 °CWithstands high-temperature sterilization protocols (e.g., autoclaving) without volatilizing[2].
Acid Value 0.02 mgKOH/gHigh purity prevents localized pH shifts that could denature biologic formulations[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the rheological properties of DNDD must be quantified using stringent, self-validating methodologies.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the resistance to flow under gravity and calculate the Viscosity Index[3]. Causality & Execution:

  • Sample Preparation: Degas and filter the DNDD sample to remove microscopic particulates. Why: Particulates alter capillary flow dynamics and induce non-Newtonian shear behaviors[3].

  • Thermal Equilibration: Introduce the sample into a calibrated glass capillary viscometer (e.g., Cannon-Fenske) submerged in a precision constant-temperature bath at 40 °C (and subsequently 100 °C). Why: Viscosity is exponentially dependent on temperature; strict thermal equilibrium prevents skewed efflux times[3].

  • Measurement: Draw the fluid past the upper timing mark and measure the exact time required for the meniscus to drop to the lower mark under the force of gravity[3].

  • Self-Validating Mechanism: The protocol mandates duplicate runs. The system validates itself by requiring the two consecutive efflux times to fall within a strict determinability threshold (typically 0.2%). If the variance exceeds this limit, the system assumes a failure in thermal equilibrium or fluid homogeneity, invalidating the run and forcing a re-test[3].

Protocol 2: Determination of Pour Point (ASTM D97)

Objective: To identify the lowest temperature at which DNDD maintains utility and fluidity[4]. Causality & Execution:

  • Thermal Erasure: Heat the DNDD specimen in a cylindrical test jar to at least 45 °C[4]. Why: Preliminary heating dissolves any pre-existing wax or polymer micro-crystals, effectively erasing the fluid's thermal history and ensuring a completely amorphous structural baseline prior to testing[4].

  • Controlled Cooling: Transfer the test jar to a series of cooling baths, lowering the temperature at a specified, controlled rate[4].

  • Observation: At strict intervals of exactly 3 °C, carefully remove the jar and tilt it to a horizontal position for exactly 5 seconds[4].

  • Self-Validating Mechanism: The pour point is mathematically defined as the temperature at which no fluid movement is observed during the 5-second tilt, plus 3 °C[4]. The rigid 3 °C interval and the strict 5-second observation rule eliminate operator subjectivity, creating a binary, self-validating pass/fail state for fluidity at each thermal step.

References

  • Source: Google Patents (CN111423910A / Patent Literature)
  • Diisononyl phthalate 28553-12-0 wiki Source: Guidechem URL
  • D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)
  • ASTM D97 Test Method for Pour Point Source: Ayalytical Instruments URL

Sources

Exploratory

Environmental Biodegradability of Diisononyl Dodecanedioate Synthetic Esters: A Technical Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing high-performance tribological properties with stringent environmental fate requirements. Diisononyl dodecanedioate (DINDD) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing high-performance tribological properties with stringent environmental fate requirements. Diisononyl dodecanedioate (DINDD) represents a masterclass in this molecular balancing act. This whitepaper provides an in-depth mechanistic analysis of DINDD’s biodegradability, exploring how its specific chemical architecture dictates its environmental fate, and outlines the rigorous, self-validating analytical protocols required to quantify its ecological impact.

Chemical Architecture and Structure-Activity Relationship (SAR)

Diisononyl dodecanedioate (CAS 63003-34-9, Molecular Formula: C30H58O4) is a high-performance synthetic dibasic acid ester[1]. It is synthesized via the polycondensation of dodecanedioic acid—a linear C12 aliphatic dicarboxylic acid—and isononyl alcohol, a branched C9 primary alcohol [2].

The specific selection of these two precursors is highly intentional:

  • The Linear C12 Backbone: Dodecanedioic acid provides exceptional viscosity indices and serves as an easily metabolizable, energy-dense carbon source for environmental microbiota once the ester bonds are cleaved[2].

  • The Branched C9 Moieties: The methyl branching in the isononyl groups disrupts crystalline lattice formation at low temperatures. This drastically depresses the pour point to -25°C and elevates the flash point to 252°C, making DINDD an ideal base oil for ultralow-temperature and heavy-load aviation applications [4].

However, this structural branching introduces steric hindrance at the ester linkage, which fundamentally alters its enzymatic degradation kinetics compared to purely linear esters [3].

Mechanisms of Environmental Biodegradation

The primary mechanism of environmental degradation for synthetic esters like DINDD is enzymatic hydrolysis catalyzed by extracellular microbial esterases and lipases.

Unlike linear dibasic esters (e.g., di-n-octyl sebacate) which undergo rapid, unhindered nucleophilic attack, the methyl branching in DINDD’s isononyl groups partially shields the carbonyl carbon. Once hydrolysis successfully cleaves the molecule, the resulting dodecanedioic acid undergoes rapid β-oxidation , sequentially cleaving two-carbon acetyl-CoA units that feed directly into the TCA cycle.

Conversely, the liberated isononyl alcohol cannot immediately undergo β-oxidation due to its tertiary carbon structures. It requires an initial α-oxidation bypass to shift the branch point, after which standard β-oxidation can proceed. Despite this kinetic bottleneck, DINDD achieves sufficient ultimate mineralization to be classified as inherently to readily biodegradable under OECD 301 guidelines [5].

Pathway DINDD Diisononyl Dodecanedioate (Synthetic Ester) Hydrolysis Microbial Esterases/Lipases (Hydrolytic Cleavage) DINDD->Hydrolysis DDDA Dodecanedioic Acid (C12 Linear Diacid) Hydrolysis->DDDA INA Isononyl Alcohol (Branched C9 Alcohol) Hydrolysis->INA BetaOx β-Oxidation Pathway (Rapid Cleavage) DDDA->BetaOx AlphaOx α/β-Oxidation (Steric Bypass) INA->AlphaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA AlphaOx->AcetylCoA TCA TCA Cycle & Respiration AcetylCoA->TCA Mineralization Mineralization (CO2 + H2O + Biomass) TCA->Mineralization

Biochemical degradation pathway of diisononyl dodecanedioate via microbial enzymatic hydrolysis.

Comparative Quantitative Data

To understand DINDD's position in the market, we must compare its physical and environmental properties against both linear synthetic esters and traditional mineral oils.

Property / MetricDiisononyl Dodecanedioate (DINDD)Di-n-octyl Sebacate (Linear Ester)Mineral Oil (ISO VG 32)
Molecular Formula C30H58O4 [1]C26H50O4Variable Hydrocarbons
Viscosity Index (VI) 187 [4]15095 - 105
Pour Point (°C) -25 [4]-60-15
Flash Point (°C) 252 [4]215200
Biodegradability (OECD 301B) >60% (Readily/Inherently) [2]>80% (Readily)<20% (Poor)
Aquatic Toxicity (LC50) >1000 ppm [5]>1000 ppmVariable / Toxic

Table 1: Tribological and environmental performance comparison of base oils.

Experimental Protocol: Assessing Ultimate Biodegradability (OECD 301B)

Because DINDD has extremely low water solubility and volatility, testing its biodegradability via dissolved oxygen depletion (OECD 301D) is scientifically flawed; the lack of solubility restricts bioavailability, leading to false negatives. Therefore, the OECD 301B Modified Sturm Test (CO2 Evolution) is the gold-standard methodology.

The following protocol is designed as a self-validating system , ensuring that any failure to degrade is attributed to the molecule's recalcitrance, not a failure of the microbial consortium.

Step-by-Step Methodology

Step 1: Inoculum Preparation and Acclimation

  • Action: Obtain activated sludge from the aeration tank of a municipal wastewater treatment plant. Wash the sludge three times with a mineral medium via centrifugation (1000 x g for 10 minutes).

  • Causality: Municipal sludge contains a highly diverse, non-specialized microbial consortium. Washing is critical to remove endogenous dissolved organic carbon (DOC). If endogenous carbon is not removed, baseline respiration will mask the degradation of the test substance.

Step 2: Substrate Dosing and Dispersion

  • Action: Dose DINDD into the test vessels to achieve a final concentration of 10-20 mg Total Organic Carbon (TOC) per liter. Due to its hydrophobicity, coat the DINDD onto an inert carrier (e.g., silica gel) before adding it to the aqueous medium.

  • Causality: DINDD will naturally agglomerate into droplets, minimizing the surface area available for microbial attack. Coating it onto silica gel maximizes the lipid-water interface, ensuring accurate enzymatic hydrolysis kinetics.

Step 3: Incubation and Aeration

  • Action: Incubate the vessels at 22±2°C in total darkness for 28 days. Continuously sparge the system with CO2-free air at a rate of 30-100 mL/min.

  • Causality: Darkness prevents the growth of photosynthetic algae, which would consume evolved CO2 and artificially lower the calculated biodegradation rate.

Step 4: CO2 Trapping and Titration

  • Action: Route the exhaust air through three series-connected absorber bottles containing 0.0125 M Barium Hydroxide (Ba(OH)2). Periodically remove the proximal trap and titrate the remaining Ba(OH)2 with 0.05 M HCl using phenolphthalein as an indicator.

  • Causality: Ba(OH)2 reacts with evolved CO2 to form insoluble Barium Carbonate (BaCO3). This precipitation provides immediate, qualitative visual confirmation of microbial respiration. Titrating the residual base allows for precise quantitative calculation of the evolved CO2.

Step 5: System Validation and Calculation

  • Action: Run a blank vessel (inoculum only) and a reference vessel (sodium acetate at 20 mg TOC/L) in parallel.

  • Validation Criteria: The system is only valid if the reference substance reaches >60% theoretical CO2 (ThCO2) evolution within 14 days, and the blank evolves less than 40 mg CO2/L over 28 days. This proves the inoculum was viable and the system was leak-proof.

Workflow Prep 1. Inoculum Preparation (Washed Activated Sludge) Dosing 2. Test Substance Dosing (10-20 mg TOC/L on Silica) Prep->Dosing Endogenous C removed Incubation 3. Aerobic Incubation (28 Days, 22±2°C, Dark) Dosing->Incubation Sole Carbon Source Trapping 4. CO2 Trapping (Ba(OH)2 Absorbers) Incubation->Trapping Evolved CO2 Titration 5. Quantitative Titration (HCl Titration of Ba(OH)2) Trapping->Titration BaCO3 Precipitation Calculation 6. % ThCO2 Calculation (>60% = Pass) Titration->Calculation Residual Base Measured

Step-by-step OECD 301B (Modified Sturm Test) workflow for assessing ultimate biodegradability.

Conclusion

Diisononyl dodecanedioate exemplifies the modern paradigm of sustainable chemical engineering. By utilizing a linear C12 diacid backbone, the molecule ensures a high degree of ultimate mineralization via microbial β-oxidation. While the branched isononyl groups introduce a kinetic delay during the initial hydrolytic and α-oxidation phases, this structural compromise is precisely what grants the ester its exceptional low-temperature fluidity and high-temperature stability. When evaluated through rigorous, self-validating frameworks like the OECD 301B protocol, DINDD proves that high tribological performance and environmental stewardship are not mutually exclusive.

References

  • Title: Table S1 Paper Masks - EPA Source: epa.gov URL: [Link]

  • Title: Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties Source: mdpi.com URL: [Link]

  • Source: patents.google.
  • Title: Lubrication Fundamentals [2 ed.] Source: dokumen.pub URL: [Link]

Foundational

The Tribological Profile of Diisononyl Dodecanedioate: A Technical Guide to Friction Reduction and Lubricity

Foreword: The Imperative for Advanced Lubricant Architectures In the pursuit of enhanced mechanical efficiency and longevity, the role of advanced lubricants is paramount. The increasing demands of modern machinery, char...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative for Advanced Lubricant Architectures

In the pursuit of enhanced mechanical efficiency and longevity, the role of advanced lubricants is paramount. The increasing demands of modern machinery, characterized by higher operating temperatures, greater loads, and the need for extended service intervals, necessitate the development of synthetic lubricant base stocks that offer superior performance beyond the capabilities of conventional mineral oils. Among the promising classes of synthetic lubricants are diesters, which exhibit a favorable combination of thermal stability, low-temperature fluidity, and inherent lubricity. This guide provides an in-depth technical examination of a specific high-performance diester, diisononyl dodecanedioate (DINDD), focusing on its tribological properties and mechanisms of friction reduction. As a long-chain, branched diester, DINDD presents a unique molecular architecture that imparts a desirable balance of properties, making it a subject of significant interest for researchers and formulators in the field of tribology. This document will serve as a comprehensive resource, elucidating the synthesis, key physicochemical properties, tribological performance, and the fundamental mechanisms by which DINDD mitigates friction and wear.

Molecular Architecture and Synthesis of Diisononyl Dodecanedioate

Diisononyl dodecanedioate is a diester synthesized from the reaction of dodecanedioic acid, a C12 linear dicarboxylic acid, and isononyl alcohol, a branched C9 alcohol. The "isononyl" designation typically refers to a complex mixture of branched isomers, with dimethyl heptanol being a significant component. This branched structure of the alcohol moiety is a critical design feature that profoundly influences the physical and tribological properties of the resulting ester.

The synthesis of diisononyl dodecanedioate is generally achieved through a direct esterification process. This involves the reaction of dodecanedioic acid with a molar excess of isononyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst. The reaction is driven to completion by the continuous removal of water, often accomplished using a Dean-Stark apparatus.

Generalized Synthesis Protocol: Esterification of Dodecanedioic Acid

The following protocol outlines a representative laboratory-scale synthesis of a dodecanedioate ester, which is applicable to the production of diisononyl dodecanedioate with the substitution of isononyl alcohol.

Materials:

  • Dodecanedioic acid (DDDA)

  • Isononyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: The dodecanedioic acid and a molar excess of isononyl alcohol are charged into the three-necked round-bottom flask. Toluene is added to facilitate the azeotropic removal of water.

  • Catalyst Addition: The p-toluenesulfonic acid catalyst is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.

  • Neutralization and Washing: Once the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate. The toluene and any excess isononyl alcohol are removed under reduced pressure using a rotary evaporator.

  • Purification: The crude diisononyl dodecanedioate is then purified by vacuum distillation to yield the final product.[1]

Synthesis_Workflow cluster_reaction Esterification Reaction cluster_purification Purification Process Reactants Dodecanedioic Acid + Isononyl Alcohol + Toluene ReactionVessel Heating to Reflux in Reaction Vessel with Dean-Stark Trap Reactants->ReactionVessel Catalyst p-Toluenesulfonic Acid Catalyst->ReactionVessel WaterRemoval Water Collected ReactionVessel->WaterRemoval Azeotropic Removal of Water Neutralization Neutralization with NaHCO3 Solution ReactionVessel->Neutralization Washing Washing with Water Neutralization->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying SolventRemoval Solvent and Excess Alcohol Removal (Rotary Evaporation) Drying->SolventRemoval VacuumDistillation Vacuum Distillation SolventRemoval->VacuumDistillation FinalProduct Pure Diisononyl Dodecanedioate VacuumDistillation->FinalProduct Yields

Diagram 1: General workflow for the synthesis of diisononyl dodecanedioate.

Physicochemical Properties and Their Tribological Significance

The performance of a lubricant is intrinsically linked to its fundamental physicochemical properties. For diisononyl dodecanedioate, its long-chain dicarboxylic acid backbone and branched alcohol chains result in a favorable combination of properties.

PropertyTypical Value Range (Estimated)Significance in Tribology
Viscosity Grade (ISO VG) 22-46Determines the fluid film thickness under hydrodynamic and elastohydrodynamic lubrication regimes. A suitable viscosity is crucial for maintaining separation between moving surfaces.
Viscosity Index (VI) > 140A high VI indicates a low change in viscosity with temperature, ensuring reliable lubrication across a wide operating temperature range.[1]
Pour Point < -40°CThe branched isononyl groups disrupt crystal lattice formation at low temperatures, leading to excellent fluidity and preventing lubricant solidification.[1]
Flash Point > 200°CA high flash point indicates low volatility, which is important for safety and for reducing oil consumption at high temperatures.
Oxidative Stability Good to ExcellentThe saturated nature of the molecule imparts good resistance to oxidative breakdown, leading to longer lubricant life and reduced formation of sludge and deposits.[1]

Tribological Performance Evaluation

The tribological performance of a lubricant is a measure of its ability to reduce friction and wear between interacting surfaces in relative motion. This is typically evaluated using standardized bench tests that simulate various lubrication regimes. While specific test data for diisononyl dodecanedioate is sparse, its performance can be inferred from the extensive data available for structurally similar long-chain diesters.

Standardized Tribological Test Methodologies

A comprehensive evaluation of a lubricant's tribological properties involves a suite of standardized tests. The following are key methodologies used in the industry.

This test evaluates the wear-preventive characteristics of a lubricating fluid.[2]

Principle: A single steel ball is rotated against three stationary, lubricated steel balls under a specified load, temperature, and speed for a set duration. The average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear performance.[2]

Typical Test Parameters:

  • Load: 392 N (40 kgf)

  • Speed: 1200 rpm

  • Temperature: 75°C

  • Duration: 60 minutes

Expected Performance of Diisononyl Dodecanedioate: Based on the performance of other long-chain diesters, diisononyl dodecanedioate is expected to exhibit a small wear scar diameter, indicating good anti-wear properties. The polar ester groups would promote the formation of a protective boundary film on the steel surfaces.

This method assesses the load-carrying capacity of a lubricant under extreme pressure conditions.

Principle: The test is similar to the wear test, but the load is incrementally increased until the rotating ball welds to the stationary balls. The load at which welding occurs is known as the weld point. A higher weld point signifies a greater ability to prevent catastrophic failure under high loads.

Expected Performance of Diisononyl Dodecanedioate: As a base oil, diisononyl dodecanedioate would likely have a moderate weld point. Its primary function is not as an extreme pressure agent, but it would provide better load-carrying capacity than a non-polar mineral oil of similar viscosity. For high-load applications, it would typically be formulated with EP additives.

This versatile test measures the coefficient of friction and wear rate of materials in sliding contact.[3]

Principle: A stationary pin is loaded against a rotating disk. The frictional force and the wear on both the pin and the disk are measured. This test can be conducted under a wide range of loads, speeds, and temperatures, and with various material combinations.[3]

Expected Performance of Diisononyl Dodecanedioate: When used as a lubricant in a pin-on-disk test, diisononyl dodecanedioate is expected to provide a low coefficient of friction, particularly under boundary lubrication conditions. The long, branched molecular structure would contribute to the formation of a robust lubricating film.

This test is widely used to evaluate the lubricity of diesel fuels and can also be adapted for other lubricants.[4]

Principle: A steel ball is reciprocated against a stationary steel disk while both are immersed in the test fluid. The size of the wear scar on the ball is measured after the test. A smaller wear scar indicates better lubricity.[4]

Typical Test Parameters:

  • Load: 200 g

  • Frequency: 50 Hz

  • Stroke Length: 1 mm

  • Temperature: 60°C

  • Duration: 75 minutes

Expected Performance of Diisononyl Dodecanedioate: Diisononyl dodecanedioate is anticipated to perform well in the HFRR test, producing a small wear scar. Its polarity and molecular structure are conducive to forming a protective film that reduces wear in the reciprocating contact.

Lubricant_Testing_Workflow cluster_sample Sample Preparation cluster_tests Tribological Evaluation cluster_outputs Performance Metrics Sample Diisononyl Dodecanedioate FourBallWear Four-Ball Wear Test (ASTM D4172) Sample->FourBallWear FourBallEP Four-Ball EP Test (ASTM D2783) Sample->FourBallEP PinOnDisk Pin-on-Disk Test (ASTM G99) Sample->PinOnDisk HFRR HFRR Test (ASTM D6079) Sample->HFRR WearScar Wear Scar Diameter (mm) FourBallWear->WearScar COF Coefficient of Friction FourBallWear->COF WeldPoint Weld Point (kgf) FourBallEP->WeldPoint PinOnDisk->WearScar PinOnDisk->COF Lubricity HFRR Wear Scar (µm) HFRR->Lubricity

Diagram 2: Standardized workflow for evaluating the tribological performance of a lubricant.

Mechanisms of Friction and Wear Reduction

The excellent tribological properties of diisononyl dodecanedioate can be attributed to several key mechanisms that are a direct consequence of its molecular structure.

Boundary Film Formation

Under conditions of high load and/or low speed, the fluid film can become thin enough that asperity contact occurs. This is known as the boundary lubrication regime. In this regime, the chemical nature of the lubricant is critical. Diisononyl dodecanedioate, being a polar molecule due to its two ester groups, has a strong affinity for metal surfaces. The polar heads of the ester molecules adsorb onto the metal surface, forming a dense, protective boundary film. This film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing both friction and wear.[5]

The Role of Molecular Architecture

The long C12 chain of the dodecanedioic acid backbone provides a robust and flexible spacer between the two polar ester groups, allowing for effective surface coverage. The branched isononyl groups play a crucial role in the formation of a thick and disordered boundary film. Unlike linear chains, which can pack tightly, the branched structure creates a more diffuse and entangled molecular layer. This "bushy" structure is thought to trap other lubricant molecules, further enhancing the thickness and resilience of the boundary film. This phenomenon, sometimes referred to as the "wedging effect," contributes to a form of quasi-hydrodynamic lubrication even under boundary conditions.[5]

Viscoelastic Properties of the Lubricant Film

The entangled nature of the branched alkyl chains also imparts favorable viscoelastic properties to the lubricant film under high pressure. This allows the film to deform elastically under load and recover, providing a cushioning effect that helps to absorb shock and reduce wear.

Friction_Reduction_Mechanism cluster_molecule DINDD Molecular Structure cluster_mechanism Friction Reduction Mechanisms Molecule Diisononyl Dodecanedioate PolarHeads Polar Ester Groups Molecule->PolarHeads Backbone Long C12 Backbone Molecule->Backbone BranchedChains Branched Isononyl Chains Molecule->BranchedChains Adsorption Adsorption onto Metal Surface PolarHeads->Adsorption WedgingEffect Entanglement and Trapping of Molecules ('Wedging Effect') BranchedChains->WedgingEffect Viscoelasticity Enhanced Film Viscoelasticity BranchedChains->Viscoelasticity BoundaryFilm Formation of Protective Boundary Film Adsorption->BoundaryFilm FrictionWearReduction Reduced Friction and Wear BoundaryFilm->FrictionWearReduction Prevents Asperity Contact WedgingEffect->FrictionWearReduction Increases Film Thickness Viscoelasticity->FrictionWearReduction Cushioning Effect

Diagram 3: Key mechanisms of friction and wear reduction by diisononyl dodecanedioate.

Applications and Formulation Considerations

The favorable tribological and physicochemical properties of diisononyl dodecanedioate make it a versatile component in a wide range of high-performance lubricant formulations.

  • Engine Oils: Its high viscosity index and good thermal stability make it an excellent co-base stock in synthetic and semi-synthetic engine oils, contributing to improved fuel economy and extended drain intervals.

  • Hydraulic Fluids: The combination of good lubricity, wide operating temperature range, and hydrolytic stability makes it suitable for high-performance hydraulic fluids.

  • Compressor Oils: Its low volatility and resistance to deposit formation are advantageous in compressor lubricant formulations.

  • Greases: As a base oil in grease formulations, it can impart excellent low-temperature properties and good mechanical stability.

  • Metalworking Fluids: It can be used as a lubricity additive in metalworking fluids to improve surface finish and extend tool life.

When formulating with diisononyl dodecanedioate, its good solvency characteristics allow for the effective dissolution of performance additives. However, like other esters, its compatibility with certain elastomers should be considered, as it can cause swelling in some seal materials.

Conclusion

Diisononyl dodecanedioate represents a significant advancement in synthetic lubricant technology. Its unique molecular architecture, featuring a long linear dicarboxylic acid backbone and branched alcohol chains, provides a superior combination of tribological performance, thermal stability, and low-temperature fluidity. The mechanisms by which it reduces friction and wear are rooted in its ability to form a robust, multi-layered boundary film on metal surfaces, a consequence of its polarity and branched structure. While a lack of publicly available, direct comparative data necessitates some inference based on structurally similar diesters, the collective evidence strongly supports its efficacy as a high-performance lubricant base stock and additive. For researchers and formulators, diisononyl dodecanedioate offers a powerful tool for developing next-generation lubricants that meet the ever-increasing demands of modern machinery.

References

  • Beeck, O., Givens, J., & Smith, A. (1940). On the mechanism of boundary lubrication. I. The action of long-chain polar compounds. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 177(968), 90-102.
  • BenchChem. (2025). Application Notes and Protocols: Dodecanedioate Esters as Biodegradable Lubricants and Plasticizers.
  • Koehler Instrument Company. (n.d.). High Frequency Reciprocating Rig (HFRR). Retrieved from [Link]

  • Nye Lubricants. (n.d.). Tribological Testing by 4 Ball Methods. Retrieved from [Link]

  • NPL. (n.d.). Pin-on-disc. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of Diisononyl Dodecanedioate in Organic Solvents: A Technical Whitepaper

Executive Summary & Thermodynamic Causality As a Senior Application Scientist specializing in lipid excipients and polymer plasticizers, I frequently encounter formulation challenges driven by the physicochemical behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Thermodynamic Causality

As a Senior Application Scientist specializing in lipid excipients and polymer plasticizers, I frequently encounter formulation challenges driven by the physicochemical behavior of high-molecular-weight esters. Diisononyl dodecanedioate (DNDD, CAS: 63003-34-9) is a prime example of a highly lipophilic functional excipient. Structurally, it is an aliphatic diester comprising a linear 12-carbon dicarboxylic acid backbone esterified with two highly branched 9-carbon isononyl chains.

The solvation mechanics of DNDD are dictated by its massive hydrophobic surface area. With a molecular formula of C30H58O4 and a molecular weight of 482.43 g/mol , the molecule exhibits an exceptionally high partition coefficient (LogP ≈ 9.18) .

According to Hansen Solubility Parameters (HSP) , the dispersion forces ( δD​ ) of DNDD overwhelmingly dominate its interaction profile. The two ester linkages provide only marginal polar ( δP​ ) and hydrogen-bonding ( δH​ ) contributions. When introduced to highly polar protic solvents like water, the entropic penalty of forming a highly ordered hydration shell around the 28-carbon aliphatic bulk is thermodynamically prohibitive, resulting in hydrophobic exclusion. Conversely, in non-polar organic solvents, the Gibbs free energy of mixing ( ΔGmix​ ) is negative, driven by favorable dispersion interactions and a net increase in system entropy.

Solvation cluster_solvents Solvent Classes DNDD Diisononyl Dodecanedioate (Highly Lipophilic Diester) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) DNDD->NonPolar PolarAprotic Polar Aprotic Solvents (e.g., Ethyl Acetate) DNDD->PolarAprotic PolarProtic Polar Protic Solvents (e.g., Water, Methanol) DNDD->PolarProtic Miscible Complete Miscibility (Dispersion Forces Dominate) NonPolar->Miscible Soluble High Solubility (Dipole-Induced Dipole) PolarAprotic->Soluble Insoluble Insoluble (Hydrophobic Exclusion) PolarProtic->Insoluble

Fig 1. Thermodynamic solvation pathways and phase behavior of Diisononyl Dodecanedioate.

Quantitative Solubility Profile

The following table summarizes the solubility profile of DNDD across various chemical classes at standard ambient temperature (25°C). The data reflects the profound impact of the solvent's dielectric constant on the solvation of the diester.

SolventChemical ClassDielectric Constant (ε)Solubility at 25°CMiscibility Status
n-Hexane Aliphatic Hydrocarbon1.89> 500 mg/mLCompletely Miscible
Toluene Aromatic Hydrocarbon2.38> 500 mg/mLCompletely Miscible
Ethyl Acetate Ester6.02> 500 mg/mLCompletely Miscible
Acetone Ketone20.70~ 150 - 250 mg/mLFreely Soluble
Methanol Polar Protic32.70< 5 mg/mLSlightly Soluble
Water Aqueous80.10< 0.01 mg/mLPractically Insoluble

Experimental Protocol: The Self-Validating Isothermal Shake-Flask Method

To accurately determine the solubility of highly lipophilic compounds like DNDD, kinetic dissolution methods are inadequate due to the risk of supersaturation or incomplete wetting. We must employ a thermodynamically rigorous Isothermal Shake-Flask Method . Every step in the protocol below is designed with a specific causality to prevent data artifacts and ensure a self-validating system.

Step-by-Step Methodology
  • Solvent Saturation & Equilibration:

    • Action: Add an excess amount of DNDD (e.g., 600 mg) to 1 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: An excess of solute guarantees that the chemical potential of the solid phase equals the chemical potential of the solute in the solution, achieving true thermodynamic equilibrium.

  • Isothermal Agitation:

    • Action: Place the vials in an orbital shaking water bath at 25.0 ± 0.1 °C and 150 RPM for 48 hours.

    • Causality: Temperature fluctuations drastically alter the solubility coefficients of long-chain esters. Strict isothermal conditions prevent the dissolution/precipitation hysteresis loop.

  • Phase Separation (Centrifugation):

    • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at exactly 25°C.

    • Causality: Centrifugation forces the undissolved, low-density lipophilic droplets/particles to the bottom (or top, depending on solvent density), preventing them from clogging the filter in the next step.

  • Inert Filtration:

    • Action: Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Mixed Cellulose Esters (MCE) or Nylon filters exhibit non-specific binding with highly lipophilic molecules (LogP > 9). PTFE is chemically inert and minimizes adsorption, preventing artificially lowered solubility readings.

  • HPLC-ELSD Quantification:

    • Action: Dilute the filtrate appropriately and analyze via RP-HPLC coupled with an Evaporative Light Scattering Detector (ELSD).

    • Causality: DNDD lacks conjugated pi-systems or aromatic rings, making standard UV detection at 254 nm entirely ineffective. ELSD is mandatory for the accurate mass-based quantification of aliphatic diesters.

Protocol Step1 1. Solvent Saturation Step2 2. Isothermal Agitation (48h) Step1->Step2 Step3 3. Centrifugation & Separation Step2->Step3 Step4 4. PTFE Filtration Step3->Step4 Step5 5. HPLC-ELSD Quantification Step4->Step5

Fig 2. Self-validating isothermal shake-flask methodology for solubility.

Applications in Drug Development & Materials Science

Understanding the solubility profile of DNDD is critical for its application in advanced formulations. Because of its complete miscibility in non-polar and moderately polar aprotic solvents, DNDD acts as an exceptional lipophilic vehicle.

In pharmaceutical development, it is frequently utilized as a plasticizer in Transdermal Drug Delivery Systems (TDDS) and as a core lipid matrix component in Solid Lipid Nanoparticles (SLNs) . Its structural similarity to other long-chain aliphatic acids, such as dodecanedioic acid , and diesters like diisononyl phthalate , allows it to seamlessly integrate into hydrophobic polymer matrices (like ethylene-vinyl acetate or silicone adhesives) without undergoing phase separation or crystallization over time.

References

  • Title: Diisononyl dodecanedioate (CAS 63003-34-9) Properties and LogP Source: Chemsrc URL: [Link]

Foundational

Diisononyl Dodecanedioate: A Review of Available Data and Toxicological Assessment Gaps

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide addresses the toxicological profile and safety data for d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide addresses the toxicological profile and safety data for diisononyl dodecanedioate (CAS No. 63003-34-9). A comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of specific toxicological data for this substance. Consequently, a complete toxicological profile, as would be expected for a well-characterized chemical, cannot be constructed at this time. This document summarizes the limited available information, highlights the critical data gaps, and provides a general toxicological context based on its chemical class—long-chain aliphatic diesters. It is imperative to distinguish diisononyl dodecanedioate from the structurally different and more extensively studied diisononyl phthalate (DINP), as their toxicological profiles are not interchangeable.

Substance Identification and Physicochemical Properties

Diisononyl dodecanedioate is a long-chain aliphatic diester. The limited information available from chemical databases identifies it as follows:

IdentifierValue
Chemical Name Diisononyl dodecanedioate
CAS Number 63003-34-9[1][2]
Molecular Formula C30H58O4[1][2]
EC Number 263-784-5[2]

Critical Distinction: Diisononyl Dodecanedioate vs. Diisononyl Phthalate (DINP)

It is crucial to differentiate diisononyl dodecanedioate from diisononyl phthalate (DINP). While both are diisononyl esters, their core acid moieties are different. Diisononyl dodecanedioate is the ester of dodecanedioic acid, a linear aliphatic dicarboxylic acid. In contrast, DINP is the ester of phthalic acid, an aromatic dicarboxylic acid. This structural difference is significant and has a profound impact on their respective toxicological profiles. The extensive body of research available for DINP, which includes studies on reproductive and developmental toxicity, should not be extrapolated to diisononyl dodecanedioate.

Toxicological Data: A Landscape of Gaps

A thorough search of regulatory databases, including the European Chemicals Agency (ECHA) registration dossiers, and scientific literature did not yield specific toxicological studies for diisononyl dodecanedioate. Safety Data Sheets (SDS) for products containing similar compounds often state "No data available" for key toxicological endpoints.

The following is a summary of the typical toxicological endpoints and the data status for diisononyl dodecanedioate:

Toxicological EndpointData Availability for Diisononyl Dodecanedioate
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single and Repeated Exposure) No data available

The absence of data across all these critical endpoints means that a formal hazard classification and risk assessment for diisononyl dodecanedioate cannot be performed according to standard regulatory guidelines.

General Toxicological Considerations for Long-Chain Aliphatic Diesters

In the absence of specific data, a general toxicological profile can be cautiously inferred from the broader class of long-chain aliphatic diesters. It is critical to emphasize that these are general expectations and not a substitute for empirical data on diisononyl dodecanedioate.

  • Low Acute Toxicity : Generally, long-chain aliphatic esters are expected to have low acute toxicity via oral and dermal routes due to their low water solubility and slow absorption from the gastrointestinal tract and skin.

  • Minimal Skin and Eye Irritation : Substances in this class are often not significant skin or eye irritants.

  • Low Systemic Bioavailability : Due to their molecular size and lipophilicity, absorption and systemic distribution may be limited. They are likely to undergo hydrolysis to the corresponding alcohol (isononanol) and dicarboxylic acid (dodecanedioic acid) before or during absorption. The toxicity of these metabolites would then be a consideration.

This generalized profile is based on structure-activity relationships and should be confirmed with substance-specific testing.

Standard Toxicological Assessment Workflow

To establish a comprehensive toxicological profile for a substance like diisononyl dodecanedioate, a standard battery of tests is typically required. The following diagram illustrates the logical workflow for such an assessment, highlighting the areas where data for diisononyl dodecanedioate is currently lacking.

Toxicological_Assessment_Workflow cluster_physchem Physicochemical Characterization cluster_human_health Human Health Hazard Assessment cluster_sds Safety Data Sheet (SDS) & Classification PhysChem Identity & Properties (CAS, Formula, Solubility, etc.) AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) - DATA GAP - PhysChem->AcuteTox Irritation Skin/Eye Irritation & Corrosion - DATA GAP - AcuteTox->Irritation SDS Hazard Classification & Labeling - INCOMPLETE - AcuteTox->SDS Sensitization Sensitization - DATA GAP - Irritation->Sensitization Irritation->SDS RepeatedTox Repeated Dose Toxicity - DATA GAP - Sensitization->RepeatedTox Sensitization->SDS Genotox Genotoxicity - DATA GAP - RepeatedTox->Genotox RepeatedTox->SDS Carcinogenicity Carcinogenicity - DATA GAP - Genotox->Carcinogenicity ReproTox Reproductive/Developmental Toxicity - DATA GAP - Genotox->ReproTox Genotox->SDS Carcinogenicity->SDS ReproTox->SDS

Caption: Standard workflow for chemical toxicological assessment, indicating the current data gaps for diisononyl dodecanedioate.

Conclusion and Recommendations for Future Research

There is a significant deficit of publicly available toxicological data for diisononyl dodecanedioate (CAS No. 63003-34-9). The information necessary to conduct a thorough human health risk assessment is absent. For any application where human or environmental exposure is anticipated, it is strongly recommended that empirical data be generated for the key toxicological endpoints outlined in this guide. Researchers and drug development professionals should exercise caution and assume an uncharacterized hazard profile until such data becomes available. Reliance on data from structurally dissimilar compounds like diisononyl phthalate is scientifically unsound and should be avoided.

References

A comprehensive list of references with URLs cannot be provided as no specific toxicological studies on diisononyl dodecanedioate were found. The following is a list of databases and general resources that were consulted and indicated a lack of specific data for the substance .

  • NextSDS. diisononyl dodecanedioate — Chemical Substance Information.[Link]

  • ChemicalScan. Diisononyl dodecanedioate — Safety Data, Hazards & EU Status.[Link]

  • European Chemicals Agency (ECHA). REACH Registrations.[Link] (A search of this database for CAS No. 63003-34-9 did not yield a registration dossier with toxicological data).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Diisononyl Dodecanedioate via Heteropoly Acid-Catalyzed Esterification

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Author: BenchChem Technical Support Team. Date: April 2026

[label="5. Neutralization & Wash\n12% Na2CO

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I'm now detailing each experimental step: mixing reagents, catalytic esterification at 125°C with toluene and silicotungstic acid, water removal via Dean-Stark, decolorization, neutralization, and distillation. The specific process controls such as acid value and water volume are explicitly defined. Expected physicochemical properties are organized into a table. I'm also including the updated DOT diagram.

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I'm now detailing the self-validating system . I've identified three key validation steps for the protocol. Water collection in the Dean-Stark trap confirms reaction completion. An acid value titration checks the chemical conversion, and a low acid value confirms high conversion of the diacid. Finally, vacuum distillation verifies product purity by removing unreacted alcohol.

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Introduction

Diisononyl dodecanedioate (DINDD) is a high-performance dibasic acid ester utilized extensively as a specialty plasticizer, a synthetic biolubricant base oil, and a hydrophobic pharmaceutical excipient. Esters synthesized from dodecanedioic acid (DDDA) and branched alcohols exhibit excellent low-temperature performance, including superior pour points and robust oxidation stability [1.2].

Historically, the esterification of long-chain aliphatic diacids relied on homogeneous mineral acids (e.g., sulfuric acid). However, these traditional catalysts often provoke severe side reactions, including alcohol dehydration (etherification) and product darkening, complicating downstream purification[1]. This protocol details an optimized, highly selective esterification utilizing a solid heteropoly acid catalyst (silicotungstic acid) to achieve >99% conversion while maintaining exceptional product clarity and purity[2].

Mechanistic Causality & Experimental Design

As a self-validating synthetic system, every parameter in this protocol is engineered to drive the reaction thermodynamically while providing real-time analytical feedback:

  • Catalyst Selection (Silicotungstic Acid): Silicotungstic acid ( H4​[W12​SiO40​] ) acts as a highly efficient, bulky Brønsted acid. Unlike sulfuric acid, it does not act as a strong oxidizing agent at elevated temperatures (125 °C). This prevents the oxidative degradation of the carbon backbone, preserving the colorless nature of the ester and allowing the esterification rate to exceed 99%[2].

  • Thermodynamic Control via Le Chatelier's Principle: Esterification is a reversible equilibrium process. To drive the reaction forward, we employ a 50% stoichiometric excess of isononyl alcohol (INA). Furthermore, toluene is introduced as an entrainer to form a minimum-boiling azeotrope with the byproduct water. Continuous water removal via a Dean-Stark trap physically pulls the equilibrium toward the diester product.

  • Purification & Catalyst Recovery: Post-reaction, activated clay is introduced at 95 °C. The high surface area of the clay adsorbs the heteropoly acid catalyst and any trace chromophores[2]. Subsequent vacuum distillation strips the unreacted INA without subjecting the DINDD to thermal degradation.

Materials and Reagents

The following quantitative parameters are optimized for a laboratory-scale synthesis yielding approximately 466 g of purified product[2].

Table 1: Reagent Quantities and Mechanistic Roles

ReagentQuantityMolar RatioRole in Synthesis
Dodecanedioic Acid (DDDA) 230 g1.0 eqPrimary dicarboxylic acid substrate
Isononyl Alcohol (INA) 430 g~3.0 eqBranched aliphatic alcohol (excess drives equilibrium)
Silicotungstic Acid 7.0 gCatalyticSolid heteropoly acid catalyst
Toluene 40 mLSolventAzeotropic entrainer for continuous water removal
Activated Clay 45 g-Adsorbent for catalyst and trace chromophores
Sodium Carbonate (12% aq) 200 mL-Neutralization of residual acidic species

Step-by-Step Experimental Protocol

Phase 1: Azeotropic Esterification
  • Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a precision temperature controller (thermocouple), and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Loading: Add 230 g of dodecanedioic acid, 430 g of isononyl alcohol, 7.0 g of silicotungstic acid, and 40 mL of toluene into the reactor[2].

  • Heating & Reaction: Initiate stirring and heat the mixture to dissolve the solids. Gradually increase the temperature to a controlled 125 °C[2].

  • Water Collection: Maintain the reaction at 125 °C. Toluene and water will co-distill, condense, and phase-separate in the Dean-Stark trap. Continuously drain the lower aqueous layer.

Phase 2: Decolorization and Filtration
  • Cooling: Once the theoretical volume of water (~36 mL) is collected, terminate the heating and allow the reactor to cool to 95 °C[2].

  • Adsorption: Add 45 g of activated clay to the mixture. Maintain the temperature at 95 °C and stir vigorously for 60 minutes to ensure complete adsorption of the catalyst and impurities[2].

  • Filtration: Filter the hot mixture under vacuum through a Büchner funnel to remove the solid clay-catalyst complex, yielding a crude, clear ester[2].

Phase 3: Neutralization and Washing
  • Alkaline Wash: Transfer the crude ester to a separatory funnel. Add 200 mL of 12% aqueous sodium carbonate solution. Agitate gently and allow the phases to separate. Discard the lower aqueous layer[2].

  • Water Wash: Wash the organic phase sequentially with deionized water (approximately 4 times) until the aqueous washings test neutral (pH ~7.0)[2].

Phase 4: Vacuum Distillation
  • Stripping Light Components: Transfer the neutralized crude ester to a vacuum distillation apparatus.

  • Distillation: Apply a vacuum of -0.01 MPa and gradually heat the reboiler to 150 °C[2]. This step selectively evaporates residual water, toluene, and the excess isononyl alcohol.

  • Product Collection: Once distillation ceases, cool the system under vacuum. The remaining residue in the reboiler is the pure diisononyl dodecanedioate (Yield: ~466 g)[2].

In-Process Controls (IPC) & Self-Validation

To ensure the trustworthiness of the protocol, the system validates its own progression through the following IPCs:

  • Reaction Completion (Volumetric): The reaction is physically validated by the stoichiometric collection of approximately 36 mL of water in the Dean-Stark trap, confirming the forward progression of the equilibrium[2].

  • Chemical Conversion (Titration): The reaction is chemically validated by an in-process Acid Value (AV) titration. The heating phase is only terminated when the AV drops below 0.02 mg KOH/g, confirming a >99% conversion of the diacid[2].

  • Product Purity (Thermal): Validated by the final vacuum distillation parameters, which specifically target the boiling point of the unreacted isononyl alcohol, ensuring the heavy diester remains free of light components and off-odors (e.g., octanol odor)[2].

Data Presentation: Final Product Specifications

Table 2: Expected Physicochemical Properties of DINDD

ParameterExpected ValueAnalytical Significance
Appearance Colorless, transparent liquidIndicates successful clay decolorization and absence of oxidation[2]
Acid Value ≤ 0.02 mg KOH/gConfirms >99% esterification conversion and successful neutralization[2]
Viscosity Index ~187High viscosity index suitable for advanced synthetic lubricants[2]
Pour Point -25 °CLow-temperature fluidity imparted by the branched INA chains[2]
Flash Point ≥ 252 °CConfirms complete removal of volatile light components and excess alcohol[2]

Workflow Visualization

Workflow N1 1. Reagent Mixing DDDA + INA + Toluene N2 2. Catalytic Esterification Silicotungstic Acid, 125°C N1->N2 N3 3. Azeotropic Water Removal Dean-Stark Trap (~36 mL H2O) N2->N3 N4 4. Decolorization & Adsorption Activated Clay, 95°C N3->N4 N5 5. Neutralization & Wash 12% Na2CO3 + DI Water N4->N5 N6 6. Vacuum Distillation 150°C, -0.01 MPa N5->N6 N7 7. Pure Diisononyl Dodecanedioate N6->N7

Process workflow for the catalytic synthesis and purification of diisononyl dodecanedioate.

References

  • Dibasic acid ester lubricating oil base oil and preparation method thereof Google P
  • Dicarboxylic acid esters as components of modern synthetic oils ResearchGate[Link]

  • Optimize Reaction Conditions for Dodecyl Acid Esterification Eureka by PatSnap[Link]

Sources

Application

how to formulate synthetic lubricant base oils using diisononyl dodecanedioate

Application Note: Formulation and Validation of High-Performance Synthetic Lubricants Utilizing Diisononyl Dodecanedioate (DIND) Introduction & Mechanistic Rationale As modern machinery operates under increasingly extrem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Validation of High-Performance Synthetic Lubricants Utilizing Diisononyl Dodecanedioate (DIND)

Introduction & Mechanistic Rationale

As modern machinery operates under increasingly extreme thermal and mechanical stresses, the limitations of conventional mineral oils have necessitated the shift toward advanced synthetic base stocks. In my experience as a formulation scientist, designing a fully synthetic lubricant is rarely a matter of using a single base oil; rather, it is a thermodynamic balancing act. Polyalphaolefins (PAOs)—API Group IV base oils—are the industry standard due to their exceptional oxidative stability and high viscosity index. However, their highly non-polar, straight-chain hydrocarbon structure presents two critical failure points: poor solvency for polar lubricant additives and a tendency to cause elastomer seal shrinkage and hardening[1][2].

To engineer a self-sustaining, high-performance fluid, we must introduce a co-base stock that counteracts these deficiencies without compromising thermal stability. This is where Diisononyl Dodecanedioate (DIND) , a premium API Group V diester, becomes invaluable.

DIND is synthesized via the esterification of dodecanedioic acid (a C12 dicarboxylic acid) and isononyl alcohol (a highly branched C9 primary alcohol). The mechanistic brilliance of DIND lies in its molecular architecture:

  • The Ester Dipole (Solvency & Seal Swell): The highly polar carbonyl oxygen atoms in the ester linkages create a molecular dipole. This polarity acts as a solvent for complex additive packages (e.g., zinc dialkyldithiophosphates [ZDDP], phenolic antioxidants) preventing additive fallout[3]. Furthermore, these polar groups interact with the polymer chains of nitrile and fluoroelastomer seals, inducing a controlled volumetric expansion (seal swell) that perfectly offsets the shrinkage caused by PAOs[3][4].

  • The C12 Backbone (Thermal Stability): The long dodecanedioate carbon chain imparts a remarkably high flash point and oxidative stability, preventing volatilization at high operating temperatures[5][6].

  • The Branched C9 Tails (Low-Temperature Fluidity): The steric hindrance provided by the branched isononyl groups disrupts molecular packing and crystallization at low temperatures, drastically depressing the pour point[7][8].

Physicochemical Profiling & Comparative Data

To justify the selection of DIND over shorter-chain diesters, we must analyze its physicochemical profile. The table below summarizes the quantitative advantages of DIND compared to other common dodecanedioate esters. The combination of a high Viscosity Index (VI) and an exceptionally high flash point makes DIND a superior choice for aviation turbines, heavy-duty gear oils, and high-temperature compressors[8].

Physicochemical PropertyDiisononyl Dodecanedioate (DIND)Diisooctyl Dodecanedioate (DIOD)Dibutyl Dodecanedioate (DBD)
Kinematic Viscosity (100°C) ~ 6.5 cSt~ 5.2 cSt~ 3.8 cSt
Viscosity Index (VI) 187176~ 140
Pour Point (°C) -25-56-15
Flash Point (°C) 252252~ 210
Acid Value (mgKOH/g) 0.020.05< 0.05

Data synthesized from standardized esterification yields and patent literature regarding dibasic acid ester lubricating base oils[7][8].

Formulation Architecture & Workflow

The integration of DIND into a PAO matrix requires a specific sequence of operations to ensure thermodynamic stability. The following Graphviz diagram illustrates the logical relationships and workflow of this synthetic formulation.

G PAO Group IV Base Oil (Polyalphaolefin) Blend High-Shear Blending (60-80°C) PAO->Blend DIND Group V Co-Base (Diisononyl Dodecanedioate) DIND->Blend Mech1 Seal Swell Compensation DIND->Mech1 Mech2 Additive Solubilization DIND->Mech2 Mech3 Boundary Lubricity DIND->Mech3 Additives Additive Package (ZDDP, AO, Detergents) Additives->Blend Final Fully Formulated Synthetic Lubricant Blend->Final Mech1->Final Mech2->Final Mech3->Final

Fig 1: Synergistic workflow and mechanistic contributions of DIND in synthetic lubricant formulation.

Experimental Protocols

The following protocols represent a self-validating system, moving from the de novo synthesis of the ester to the final tribological validation of the blended lubricant.

Protocol A: Catalytic Synthesis and Purification of DIND

Causality Note: We utilize a Dean-Stark apparatus with toluene as an azeotropic agent. By continuously removing the water byproduct, we drive the Le Chatelier equilibrium toward complete esterification. Vacuum distillation is strictly required post-reaction to strip unreacted isononyl alcohol, which would otherwise severely degrade the flash point and introduce an unacceptable odor[6][8].

  • Reagent Charging: Into a 1000 mL three-necked round-bottom flask, charge 230 g (1.0 mol) of dodecanedioic acid and 317 g (2.2 mol) of isononyl alcohol. The 10% molar excess of alcohol ensures complete conversion of the dicarboxylic acid[6].

  • Catalysis & Azeotrope: Add 5 g of a solid heteropoly acid catalyst (e.g., phosphotungstic acid) and 50 mL of toluene[6][8].

  • Esterification: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture in an oil bath to 130–150 °C under continuous magnetic stirring[6][8]. Maintain reflux until the stoichiometric amount of water (~36 mL) is collected in the trap (approximately 4–6 hours).

  • Neutralization: Cool the crude ester to room temperature. Wash the organic layer with 200 mL of a 12% sodium carbonate solution to neutralize any residual acid, followed by four washes with deionized water until the aqueous phase is pH neutral[8].

  • Vacuum Distillation: Transfer the neutralized organic phase to a vacuum distillation setup. Distill at -0.01 MPa and 150 °C to evaporate the toluene and excess isononyl alcohol to dryness[8]. The resulting product is a colorless, transparent DIND base oil.

Protocol B: Blending and Homogenization of the Synthetic Base Oil

Causality Note: Order of addition is critical. Solid or highly viscous polar additives must be pre-solubilized in the polar DIND ester before the introduction of the non-polar PAO. Introducing additives directly into PAO can lead to micelle collapse and irreversible precipitation.

  • Ester Heating: Transfer 200 g of the synthesized DIND into a jacketed blending vessel. Heat to 60 °C under moderate overhead stirring (300 rpm).

  • Additive Solubilization: Slowly sift in the additive package (e.g., 1.5 wt% aminic/phenolic antioxidants, 1.0 wt% ZDDP anti-wear agent, and 0.5 wt% corrosion inhibitors). Increase stirring to 600 rpm and maintain for 30 minutes until the solution is completely optically clear.

  • PAO Integration: Gradually pump 750 g of PAO 8 (Polyalphaolefin, 8 cSt) into the vessel over 15 minutes.

  • Homogenization: Maintain the temperature at 60 °C and stir for an additional 45 minutes to ensure complete thermodynamic homogenization. Cool to room temperature and filter through a 5 µm absolute mesh.

Protocol C: Rheological and Tribological Validation

Causality Note: A lubricant must be validated against standardized parameters to ensure the formulation behaves predictably under shear and thermal stress.

  • Viscometrics (ASTM D445 & D2270): Measure the kinematic viscosity of the final blend at 40 °C and 100 °C using a calibrated capillary viscometer in a controlled temperature bath. Calculate the Viscosity Index (VI) to confirm the multi-grade capability of the fluid[7].

  • Low-Temperature Fluidity (ASTM D97): Place a sample in a test jar and cool it at a specified rate in a programmable cooling bath. Check the flow characteristics at 3 °C intervals. The target pour point for this DIND/PAO blend should be ≤ -45 °C[7].

  • Four-Ball Wear Test (ASTM D4172): To validate the boundary lubrication mechanism of the ester dipole, subject the fluid to a Four-Ball Wear tester. Run the test at 75 °C, 1200 rpm, under a 40 kg load for 60 minutes. Analyze the steel balls under a calibrated optical microscope; a successful DIND formulation will yield a wear scar diameter (WSD) of < 0.45 mm[5].

References

  • Benchchem.
  • SciSpace. Lubricity and tribological properties of dicarboxylic acid and oleyl alcohol based esters.
  • Google Patents.
  • FKIT. The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester.
  • STLE. Esters For Engine Oils.
  • A S Harrison & Co Pty Limited. GPV Base OIl - Esters.
  • Tri-iso.
  • Lube Media.

Sources

Method

application of diisononyl dodecanedioate as a non-phthalate PVC plasticizer

Application Note: Diisononyl Dodecanedioate (DINDD) as an Advanced Non-Phthalate Plasticizer for Medical-Grade PVC Introduction & Mechanistic Rationale Polyvinyl chloride (PVC) is inherently rigid due to strong intermole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Diisononyl Dodecanedioate (DINDD) as an Advanced Non-Phthalate Plasticizer for Medical-Grade PVC

Introduction & Mechanistic Rationale

Polyvinyl chloride (PVC) is inherently rigid due to strong intermolecular van der Waals forces between its polymer chains. For medical applications—such as intravenous (IV) tubing, blood bags, and biopharmaceutical packaging—PVC must be highly flexible, transparent, and cold-resistant[1]. Historically, di-2-ethylhexyl phthalate (DEHP) was the industry standard. However, due to its classification as a probable carcinogen and endocrine disruptor, the medical device and drug development sectors are aggressively transitioning to non-phthalate alternatives[2].

Diisononyl dodecanedioate (DINDD, CAS 63003-34-9) is a high-molecular-weight aliphatic dibasic acid ester that serves as an exceptional alternative. The mechanistic advantage of DINDD lies in its specific molecular architecture:

  • C12 Aliphatic Diacid Backbone: The long dodecanedioate chain creates significant free volume between PVC polymer chains, drastically lowering the glass transition temperature ( Tg​ ) and imparting superior low-temperature flexibility (cold resistance) compared to shorter-chain adipates (C6)[3].

  • Branched Isononyl Groups: While standard aliphatic esters like dioctyl adipate (DOA) suffer from high volatility and rapid migration, the bulky, branched isononyl groups of DINDD provide steric hindrance. This increases the molecular weight and permanence of the plasticizer within the PVC matrix, mitigating the risk of extractables and leachables (E&L) contaminating sensitive drug products[4].

G cluster_0 Rigid PVC Matrix cluster_1 DINDD Addition (CAS 63003-34-9) cluster_2 Flexible Medical PVC A Strong Intermolecular Van der Waals Forces C C12 Aliphatic Chain (Dodecanedioate) A->C Disrupted by B Low Free Volume (High Tg) B->C E Increased Free Volume (Lower Tg) C->E Spacing effect D Branched Isononyl Groups F Enhanced Cold Resistance & Low Migration D->F Steric hindrance reduces volatility E->F

Mechanism of action: Structural advantages of DINDD in plasticizing rigid PVC.

Comparative Performance Data

To justify the transition to DINDD in biopharmaceutical applications, it is critical to compare its physicochemical profile against legacy and standard alternative plasticizers.

Table 1: Comparative Profile of PVC Plasticizers

Property / MetricDEHP (Legacy Standard)DOA (Standard Aliphatic)DINDD (Advanced Aliphatic)
Chemical Class OrthophthalateAdipate (C6 diacid)Dodecanedioate (C12 diacid)
Low-Temp Flexibility ModerateExcellentSuperior
Migration Risk in Lipids HighVery HighLow-Moderate
Volatility / Permanence ModerateHigh (Prone to fogging)Low (High Permanence)
Toxicity Profile Endocrine DisruptorLow ToxicityLow Toxicity
Medical Suitability Phasing Out globallyLimited by volatilityHighly Suitable

Experimental Protocols & Workflows

The following protocols are designed for formulation scientists evaluating DINDD for medical device integration. They are built as self-validating systems to ensure data integrity during extractable and leachable (E&L) testing.

Workflow A 1. Formulation PVC Resin + DINDD (30-50 phr) B 2. Solvent Casting THF dissolution & homogenization A->B C 3. Curing & Degassing Vacuum Oven (60°C, 48h) B->C D 4A. Thermal Analysis DSC/DMA for Tg determination C->D E 4B. Migration Assay Extraction in Simulated Fluids C->E F 4C. Mechanical Testing Tensile strength & Elongation C->F

Experimental workflow for the formulation and evaluation of DINDD-plasticized PVC.

Protocol A: Solvent Casting of DINDD-Plasticized PVC Films

Causality Focus: Solvent casting is preferred over melt-extrusion for early-stage R&D because it prevents thermal degradation of the PVC matrix, ensuring that any observed mechanical changes are strictly due to the plasticizer's efficiency[1].

  • Resin Preparation: Weigh 10.0 g of high-molecular-weight PVC resin powder.

  • Plasticizer Addition: Add 3.0 g to 5.0 g of DINDD (yielding 30 to 50 parts per hundred resin, phr) and 0.2 g of a zinc/calcium thermal stabilizer.

  • Dissolution: Suspend the mixture in 100 mL of Tetrahydrofuran (THF). Rationale: THF is utilized due to its high solvating power for both PVC and aliphatic esters, ensuring a homogenous polymer blend at the molecular level.

  • Homogenization: Stir magnetically at 300 RPM at room temperature for 12 hours until the solution is completely optically clear.

  • Casting: Pour the solution onto a leveled, silanized glass Petri dish. Use a casting knife to ensure uniform thickness (target dry thickness: 0.1 mm).

  • Curing & Degassing: Allow the THF to evaporate in a fume hood for 24 hours. Transfer the film to a vacuum oven at 60°C for 48 hours.

    • Self-Validation Checkpoint: Weigh the film before and after the vacuum oven step. Weight stabilization confirms the complete removal of THF. Residual THF acts as a secondary plasticizer and will artificially depress the Tg​ , invalidating subsequent thermal analysis[1].

Protocol B: Accelerated Migration & Extraction Assay in Simulated Biological Fluids

Causality Focus: Aliphatic esters are inherently lipophilic[2]. When medical PVC is used to deliver lipid-based total parenteral nutrition (TPN) or lipophilic drugs (e.g., Propofol), the plasticizer can partition out of the polymer and into the fluid. This assay quantifies that risk.

  • Sample Preparation: Cut the cured DINDD-PVC film into 2 cm × 2 cm squares.

  • Pre-Weighing: Desiccate the samples for 24 hours and record the initial mass ( Wi​ ) using an analytical balance (0.1 mg precision).

  • Extraction Media: Prepare two simulated fluids:

    • Media 1: 0.9% Normal Saline (Simulating standard IV fluids).

    • Media 2: 20% Lipid Emulsion (Simulating TPN/lipophilic drug carriers).

  • Incubation: Submerge the films in 50 mL of the respective media in sealed amber glass vials. Incubate in a shaking water bath at 37°C (human body temperature) for 72 hours.

  • Washing & Drying: Remove the films. Wash thoroughly with distilled water (for saline) or a mild ethanol solution (to remove surface lipids from Media 2), then desiccate under vacuum at 40°C for 24 hours.

  • Post-Weighing: Record the final mass ( Wf​ ). Calculate migration as a percentage of weight loss: Migration (%)=[(Wi​−Wf​)/Wi​]×100 .

    • Self-Validation Checkpoint (Control): Run a parallel extraction using an unplasticized PVC film. If the unplasticized control exhibits a weight loss >0.1% , the extraction solvent is degrading the polymer matrix itself, and the DINDD migration data must be voided[2].

References

  • BenchChem. Application Notes and Protocols: Dibutyl Dodecanedioate as a PVC Plasticizer.[1]

  • Express Polymer Letters. Effect of cold-resistant plasticizer with different acid chain lengths on the cold-resistant properties of PVC: Experiments and MD simulations.[3]

  • Bastone Plastics. What Are Non-Phthalate Plasticizers.[4]

  • Green Chemistry (RSC Publishing). A potentially general approach to aliphatic ester-derived PVC plasticizers with suppressed migration as sustainable alternatives to DEHP.[2]

Sources

Application

Application Note: Advanced Vacuum Distillation and Refining Protocols for Crude Diisononyl Dodecanedioate

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Grounding Diisononyl dodecanedioate (CAS: 63003-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Grounding

Diisononyl dodecanedioate (CAS: 63003-34-9) is a premium long-chain dibasic acid ester [2]. Characterized by its exceptional thermal stability and low-temperature fluidity, it is utilized extensively as a high-performance lubricating base oil and an advanced plasticizer for medical-grade polymers [1].

The synthesis of this diester typically involves the esterification of dodecanedioic acid with isononyl alcohol, catalyzed by solid heteropoly acids (such as silicotungstic acid) in the presence of a solvent [1]. Following the reaction, the crude mixture is heavily contaminated with unreacted isononyl alcohol, acidic catalyst residues, water, and macromolecular colored byproducts.

The Core Challenge: Direct atmospheric distillation of this crude mixture is highly discouraged. The thermal instability of the diester in the presence of acidic catalyst residues will trigger reverse esterification (hydrolysis) or catastrophic thermal degradation at elevated temperatures. Therefore, isolating the pure diester requires a rigorously controlled, two-stage protocol: a pre-distillation refining phase (adsorption and neutralization) followed by high-vacuum distillation to gently strip away light components [1].

Physicochemical Profile

Understanding the physical properties of diisononyl dodecanedioate is critical for setting the correct distillation parameters and validating the final product's purity [1] [3].

Table 1: Quantitative Physicochemical Properties of Diisononyl Dodecanedioate

PropertyValue
Chemical Name Diisononyl dodecanedioate
CAS Number 63003-34-9
Molecular Formula C30H58O4
Molecular Weight 482.43 g/mol
Appearance Colorless, transparent liquid
Kinematic Viscosity Index ~187
Pour Point -25 °C
Flash Point 252 °C

Workflow Visualization

The following diagram outlines the logical progression of the purification protocol, highlighting the transition from crude mixture to purified diester.

Workflow A Crude Diisononyl Dodecanedioate B Activated Clay Treatment (90-95°C, 60 min) A->B C Filtration (Remove Solid Impurities) B->C D Alkaline & Water Wash (Neutralize Acid Value) C->D E Vacuum Distillation (-0.01 to -0.05 MPa, 145-150°C) D->E F Purified Diester (Bottoms) (Colorless, High Flash Point) E->F Heavy Fraction G Light Components (Distillate) (Water, Isononyl Alcohol) E->G Volatiles

Figure 1: Purification and vacuum distillation workflow for crude diisononyl dodecanedioate.

Experimental Protocol

Phase 1: Pre-Distillation Refining (Adsorption and Neutralization)

Mechanistic Rationale: Activated clay provides a high surface area to adsorb transition metals and colored polymeric byproducts formed during esterification. Subsequent alkaline washing irreversibly neutralizes the heteropoly acid catalyst and unreacted dodecanedioic acid. If these acidic species are not removed, they will act as catalysts for chain scission during the high-heat vacuum distillation phase [1].

Step-by-Step Methodology:

  • Cooling & Adsorption: Cool the crude esterification mixture to 90–95 °C. Add activated clay (approximately 45 g per 500 g of crude ester). Maintain the temperature and apply mechanical stirring (300 rpm) for exactly 60 minutes [1].

  • Filtration: Filter the hot suspension through a robust filter press or a Buchner funnel under vacuum to remove solid impurities and the spent clay.

  • Alkaline Washing: Transfer the filtrate to a separatory funnel. Add an aqueous 9–12% sodium carbonate ( Na2​CO3​ ) solution (approx. 200 mL) to neutralize acidic components [1]. Agitate gently to avoid intractable emulsions, then allow the phases to separate. Discard the lower aqueous layer.

  • Water Washing: Perform successive washes with deionized water (typically 4 times) on the organic layer to remove residual sodium salts.

Self-Validation Checkpoint: Test the pH of the final aqueous wash layer. It must read exactly pH 7.0. If pH < 7, repeat the alkaline wash. Proceeding to distillation with an acidic organic phase guarantees product degradation.

Phase 2: Vacuum Distillation Execution

Mechanistic Rationale: Diisononyl dodecanedioate is a heavy diester (MW: 482.43 g/mol ) [3]. Atmospheric distillation would require temperatures exceeding its thermal decomposition threshold. By applying a deep vacuum (-0.01 to -0.05 MPa), the boiling points of the volatile "light components" (unreacted isononyl alcohol, reaction water, and residual solvents) are drastically depressed, allowing them to be gently stripped away at 145–150 °C without damaging the target molecule [1].

Step-by-Step Methodology:

  • Apparatus Setup: Charge the neutralized crude ester into a vacuum distillation apparatus equipped with a short-path distillation head, a highly efficient condenser, and a receiving flask.

  • Vacuum Initiation: Gradually apply vacuum to reach an absolute pressure of -0.01 MPa to -0.05 MPa.

    • Crucial Step: Ensure the system holds vacuum at ambient temperature before applying heat to prevent oxidative degradation of the diester.

  • Thermal Ramping: Initiate heating, ramping the temperature slowly to 145–150 °C [1].

  • Stripping Light Components: Monitor the distillation head temperature. The light components (water and isononyl alcohol) will vaporize and collect in the receiving flask.

  • Completion: Maintain the system at 150 °C until no further distillate is observed (evaporated to dryness) [1].

  • Isolation: The heavy fraction remaining in the boiling flask (bottoms) is the purified diisononyl dodecanedioate. Cool the system under vacuum to < 50 °C before breaking the vacuum with inert gas (Nitrogen or Argon).

Quality Control & Self-Validating Metrics

To ensure the trustworthiness of the final product, the purified diester must be subjected to a strict panel of quality control metrics. The protocol is designed to be self-validating; failure at any QC node indicates a specific process deviation.

Table 2: Self-Validating Quality Control Metrics

ParameterAnalytical TargetMechanistic SignificanceTroubleshooting Action
Acid Value ≤ 0.02 mg KOH/gConfirms complete neutralization of catalysts and free acids [1].If > 0.02, repeat alkaline wash and water neutralization prior to distillation.
Odor OdorlessConfirms complete removal of volatile isononyl alcohol.If an octanol/nonanol odor persists, increase vacuum depth and distillation time.
Flash Point ≥ 250 °CValidates the absence of flammable light components [1].If < 250 °C, re-distill under stricter vacuum (-0.05 MPa).
Visual Color Colorless / TransparentConfirms successful adsorption of polymeric impurities[1].If yellowish, increase activated clay concentration during the pre-treatment phase.

References

  • Title: Dibasic acid ester lubricating oil base oil and preparation method thereof (CN112079713B)
  • Title: Diisononyl phthalate 28553-12-0 wiki (Contains Diisononyl Dodecanedioate CAS 63003-34-9 data)
  • Title: Table S1 Paper Masks - EPA (Chemical Identifier: DTXSID7027625 / 63003-34-9)
Method

Application Notes and Protocols: Incorporating Diisononyl Dodecanedioate into Flexible Polymer Matrices

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of Diisononyl Dodecanedioate (DIDD) into flexible polymer matrices. DID...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of Diisononyl Dodecanedioate (DIDD) into flexible polymer matrices. DIDD is a high molecular weight, non-phthalate plasticizer valued for its potential for high permanence, low volatility, and excellent low-temperature flexibility. Due to the limited availability of specific public data on DIDD, this guide establishes a framework based on the well-characterized properties of analogous long-chain aliphatic dicarboxylate esters, such as Diisononyl Adipate (DINA), and established principles of polymer science. Detailed protocols for both melt compounding and solvent casting are provided, alongside methodologies for comprehensive performance characterization relevant to medical and pharmaceutical applications.

Introduction: The Case for High-Permanence, Non-Phthalate Plasticizers

The development of advanced flexible polymers for medical devices, pharmaceutical packaging, and drug delivery systems necessitates the use of plasticizers that offer a superior safety profile without compromising performance. Traditional phthalate-based plasticizers, while effective, have faced increasing regulatory scrutiny and market demand for alternatives.[1] High molecular weight, non-phthalate plasticizers have emerged as a leading class of alternatives, offering enhanced permanence, reduced migration potential, and favorable toxicological profiles.

Diisononyl Dodecanedioate (DIDD) is a diester of dodecanedioic acid and isononyl alcohol. Its long aliphatic backbone and branched C9 ester chains suggest several desirable properties:

  • High Permanence and Low Migration: The high molecular weight of DIDD is expected to significantly reduce its volatility and mobility within the polymer matrix, minimizing leaching into drugs, bodily fluids, or the surrounding environment.

  • Excellent Low-Temperature Flexibility: The long, linear C12 aliphatic core provides a significant "lubricating" effect between polymer chains, which is critical for applications requiring flexibility in refrigerated or variable temperature conditions.

  • Good Compatibility: The isononyl ester groups are known to provide good compatibility with a range of polymers, most notably Polyvinyl Chloride (PVC).

Given the specialized nature of DIDD, this guide will provide robust, field-proven protocols that are broadly applicable to this class of plasticizer, enabling researchers to effectively formulate and characterize novel flexible polymer systems.

Principle of Plasticization: A Molecular Perspective

Plasticizers function by inserting themselves between polymer chains, thereby disrupting the close packing and reducing the intermolecular forces (van der Waals forces) that hold the chains together.[2] This process increases the free volume within the polymer matrix, allowing for greater chain mobility. Macroscopically, this is observed as a decrease in the glass transition temperature (Tg), transforming a rigid, often brittle polymer into a flexible and ductile material.

The effectiveness of a plasticizer like DIDD is governed by its compatibility with the polymer, which is a function of molecular polarity and structure.[3] The long aliphatic chain of DIDD is primarily non-polar, providing excellent plasticizing efficiency, while the polar ester groups ensure sufficient interaction with polar polymers like PVC to prevent phase separation.

cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix P1 Polymer Chain P2 Polymer Chain P1->P2 P_Main Addition of DIDD P3 Polymer Chain P2->P3 I12 I23 P4 Polymer Chain D1 DIDD P5 Polymer Chain D2 DIDD P6 Polymer Chain L1 Strong Intermolecular Forces (Rigidity) L2 Increased Free Volume (Flexibility)

Figure 1: Mechanism of plasticization by DIDD.

Experimental Protocols

Two primary methods for incorporating liquid plasticizers like DIDD into a polymer matrix are melt compounding and solvent casting. The choice depends on the polymer, the desired final form (e.g., pellets, film), and available equipment.

Protocol 1: Melt Compounding of PVC with DIDD

This protocol is suitable for creating pelletized compounds for subsequent processing like extrusion or injection molding. It utilizes a high-speed mixer to ensure absorption of the liquid plasticizer onto the PVC resin powder, followed by melt extrusion.

Materials & Equipment:

  • PVC Resin (Suspension grade, K-value 67-71 recommended)

  • Diisononyl Dodecanedioate (DIDD)

  • Thermal Stabilizer (e.g., Ca/Zn or organotin-based)

  • Lubricants (optional, e.g., stearic acid)

  • High-Speed Thermokinetic Mixer (e.g., Henschel type)

  • Cooling Mixer

  • Twin-Screw Extruder

  • Pelletizer

Procedure:

  • Pre-Mixing:

    • Charge the high-speed mixer with PVC resin and thermal stabilizer.

    • Begin mixing at low speed to homogenize the dry components.

  • Heating and Plasticizer Addition:

    • Increase the mixer speed. Frictional heat will raise the temperature of the dry blend.[4]

    • At 60-80°C, begin the gradual addition of the pre-weighed DIDD. For concentrations above 40 phr (parts per hundred resin), it is advisable to add the plasticizer in two stages to ensure full absorption.[4][5]

    • The addition of the room-temperature liquid will initially lower the blend's temperature. Adjust the addition rate to maintain a steady temperature, allowing the PVC pores to open and absorb the plasticizer.[4]

  • Dry Blend Formation:

    • After all the plasticizer is added, continue mixing at high speed until the temperature reaches 110-120°C. At this point, a free-flowing powder, or "dry blend," should be formed.[5]

  • Cooling:

    • Immediately discharge the hot dry blend into a cooling mixer.

    • Mix at a low speed until the compound temperature is below 50°C to prevent premature gelation and agglomeration.[5]

  • Extrusion and Pelletizing:

    • Feed the cooled dry blend into a twin-screw extruder. A typical temperature profile for flexible PVC is 155-165°C.[6]

    • The molten extrudate is then passed through a die, cooled (typically in a water bath), and cut into pellets.

  • Conditioning:

    • Store the pellets in a sealed container for at least 24 hours at standard conditions before further processing or characterization.

Protocol 2: Solvent Casting of a Flexible Polymer Film with DIDD

This method is ideal for preparing thin, uniform films for laboratory-scale testing and is particularly useful for polymers that are not easily melt-processed.[7][8]

Materials & Equipment:

  • Polymer (e.g., PVC, Polyurethane, or other soluble polymer)

  • Diisononyl Dodecanedioate (DIDD)

  • Volatile Solvent (e.g., Tetrahydrofuran (THF), Cyclohexanone for PVC)

  • Glass Petri Dish or a flat glass plate

  • Magnetic Stirrer and Stir Bar

  • Casting Knife or Draw-Down Bar

  • Leveling Surface

  • Fume Hood

  • Vacuum Oven

Procedure:

  • Solution Preparation:

    • In a glass beaker inside a fume hood, dissolve the polymer in the chosen solvent to create a solution of desired concentration (e.g., 10-15% w/v). This may require stirring for several hours.[9]

  • Additive Incorporation:

    • Once the polymer is fully dissolved, add the pre-weighed amount of DIDD and any other soluble additives (e.g., stabilizer).

    • Continue stirring until a completely homogeneous solution is obtained.[7]

  • Casting:

    • Place the glass substrate on a perfectly level surface.

    • Pour the polymer solution onto the substrate.

    • If using a casting knife, draw it across the solution in a single, smooth motion to create a film of uniform thickness.[7]

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly inside the fume hood at ambient temperature for at least 24 hours. A cover with a small opening can be used to slow down evaporation and prevent surface defects.[10]

  • Drying and Film Removal:

    • Transfer the substrate with the semi-dry film to a vacuum oven.

    • Dry at a moderate temperature (e.g., 50-60°C) under vacuum for 24-48 hours to remove residual solvent.[9]

    • Carefully peel the dried film from the glass substrate.

  • Conditioning:

    • Store the film flat between sheets of paper in a desiccator for at least 24 hours before testing.

Figure 2: Experimental workflow for incorporating and testing DIDD.

Characterization and Performance Validation

Once the flexible polymer has been prepared, a series of standardized tests should be performed to quantify its performance and validate its suitability for the intended application.

Mechanical Properties

Mechanical testing reveals the material's response to physical stress, which is crucial for applications involving flexing, stretching, or pressure.

PropertyTest StandardDescriptionExpected Outcome with DIDD
Hardness (Shore A) ASTM D2240[11]Measures the resistance of a material to indentation. A lower value indicates a softer, more flexible material.Decreases with increasing DIDD concentration.
Tensile Strength ASTM D638 (Plastics)[12] ASTM D412 (Elastomers)[13]The maximum stress a material can withstand while being stretched or pulled before breaking.Decreases as DIDD content increases, as the plasticizer weakens intermolecular forces.
Elongation at Break ASTM D638 (Plastics)[14] ASTM D412 (Elastomers)[15]The percentage increase in length that a material achieves at the point of fracture.Increases significantly with higher DIDD concentration, indicating greater flexibility.
100% Modulus ASTM D412[13]The stress required to produce a 100% elongation. It is a measure of stiffness at a specific strain.Decreases with increasing DIDD concentration.
Thermal Properties

Thermal analysis is critical for determining the material's operational temperature range and stability.

PropertyMethodDescriptionExpected Outcome with DIDD
Glass Transition Temp. (Tg) DSCThe temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Tg will decrease significantly as DIDD concentration increases.
Thermal Stability TGAMeasures weight loss as a function of temperature, indicating the onset of thermal degradation.High molecular weight plasticizers like DIDD should exhibit low volatility, resulting in good thermal stability.
Migration Resistance

For medical and pharmaceutical applications, quantifying plasticizer migration is paramount to ensure patient safety and drug efficacy.

PropertyTest StandardDescriptionExpected Outcome with DIDD
Plasticizer Migration ISO 177[16]Measures the loss of plasticizer from the polymer when in contact with an absorbent material or a solvent.[17]Due to its high molecular weight, DIDD is expected to show very low migration compared to lower molecular weight plasticizers.

Troubleshooting

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Recommended Solutions P1 Incomplete Plasticizer Absorption (Clumping in Dry Blend) C1 1. Mixing temp too low. 2. Plasticizer added too quickly. 3. Incompatible PVC grade. P1->C1 P2 Brittle Film or Extrudate C2 1. Insufficient plasticizer level. 2. Poor dispersion. 3. Degradation during processing. P2->C2 P3 Surface Defects (Bubbles, Haze) in Film C3 1. Solvent evaporated too fast. 2. Trapped air/moisture. 3. Polymer/plasticizer incompatibility. P3->C3 P4 High Plasticizer Migration C4 1. Plasticizer level too high. 2. Incompatibility. 3. Post-processing heat exposure. P4->C4 S1 1. Ensure temp is >80°C before adding. 2. Add plasticizer slowly via spray. 3. Use higher porosity PVC resin. C1->S1 S2 1. Increase phr of DIDD. 2. Optimize mixing/extrusion parameters. 3. Check stabilizer efficiency. C2->S2 S3 1. Cover cast to slow evaporation. 2. Degas solution before casting. 3. Verify solubility parameters. C3->S3 S4 1. Reduce plasticizer concentration. 2. Consider a co-plasticizer. 3. Lower service temperature. C4->S4

Figure 3: Troubleshooting guide for common issues.

Conclusion

Diisononyl Dodecanedioate holds significant promise as a high-permanence, non-phthalate plasticizer for demanding applications in the medical and pharmaceutical fields. While specific performance data for DIDD is not widely available, the protocols and characterization methods outlined in this guide provide a robust framework for its evaluation. By leveraging established polymer processing techniques and standardized testing, researchers can effectively incorporate DIDD into flexible polymer matrices and validate the performance of the resulting materials, paving the way for the development of safer and more reliable advanced polymer systems.

References

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014. [12]

  • ASTM D412-16, Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM International, West Conshohocken, PA, 2016. [13][15]

  • ASTM D2240-15(2021), Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2021. [11]

  • Industrial Physics. (2025). Standard Test Method for Tensile Properties of Plastics ASTM D638. [14]

  • ASTM International. (2016). D412 − 16 - Standard Test Methods for - Vulcanized Rubber and Thermoplastic Elastomers— Tension. [15]

  • Testronix. (2025). ASTM D638 vs ISO 527: Key Differences in Tensile Testing Standards.

  • ISO 177:2016, Plastics — Determination of migration of plasticizers, International Organization for Standardization, Geneva, CH, 2016. [16]

  • Qualitest. (2025). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions.

  • Micom Laboratories. (n.d.). ASTM D2240: Shore Hardness Testing for Plastics and Polymers.

  • Hegewald & Peschke. (n.d.). Tensile test on plastics according to ISO 527-1 and ASTM D638.

  • Mini-review: Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials. (2020). Journal of Vinyl and Additive Technology. [17]

  • ZwickRoell. (n.d.). Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4.

  • iTeh Standards. (2016). INTERNATIONAL STANDARD ISO 177.

  • Victor Manufacturing Sdn Bhd. (2026). ASTM D638 The Essential Guide to Plastic Tensile Testing.

  • Testups. (2026). THE COMPREHENSIVE GUIDE TO ASTM D412 ELASTOMER TENSILE TESTING.

  • ASTM International. (2021). D2240 Standard Test Method for Rubber Property—Durometer Hardness.

  • ASTM International. (2021). D412 Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • ACE Laboratories. (n.d.). Durometer Hardness Testing - ASTM D2240.

  • EVS. (1988). IS0 177.

  • EVS. (2017). EVS-EN ISO 177:2017.

  • MDPI. (2023). Films for Wound Healing Fabricated Using a Solvent Casting Technique. [7]

  • Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films. [8]

  • BenchChem. (2025). Application Notes and Protocols: Dibutyl Dodecanedioate as a PVC Plasticizer.

  • Kastrade. (n.d.). PVC Plastics Compounding and Extrusion Process. [6]

  • Google Patents. (1987). Process for solvent casting a film - US4664859A.

  • Kanademy. (2022). Technical Details of Mixing for Plasticized Pvc Compound. [4]

  • PubMed. (2009). Development and mechanical characterization of solvent-cast polymeric films as potential drug delivery systems to mucosal surfaces.

  • Bausano. (n.d.). PVC compounding process: how does it work?. [5]

  • Polymer Chemistry Class Notes - Fiveable. (2025). Film casting.

  • MDPI. (2023). Further Step in the Transition from Conventional Plasticizers to Versatile Bioplasticizers Obtained by the Valorization of Levulinic Acid and Glycerol. [9]

  • The Chemical Company. (2026). What Are Non-Phthalate Plasticizers?. [1]

  • SciELO. (2014). Synthesis and Application of Natural Polymeric Plasticizer Obtained Through Polyesterification of Rice Fatty Acid. [3]

Sources

Application

Application Note: Formulation and Synthesis of Ultra-Low-Temperature Greases Using Diisononyl Dodecanedioate Esters

Audience: Materials Scientists, Tribology Researchers, and Lubricant Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Introduction & Mechanistic Rationale The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Tribology Researchers, and Lubricant Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Mechanistic Rationale

The development of ultra-low-temperature lubricating greases is critical for aerospace, arctic machinery, and specialized industrial applications where conventional mineral oils undergo rapid crystallization. Ester-based synthetic fluids, specifically branched diesters, have emerged as the premier base oils for these demanding environments.

Dodecanedioic acid, a linear C12 aliphatic dicarboxylic acid, serves as an ideal structural backbone for high-performance lubricants. When esterified with a highly branched alcohol such as isononanol, the resulting molecule—diisononyl dodecanedioate (DNDD) —exhibits exceptional viscometric properties.

The Causality of Molecular Design:

  • High Viscosity Index (VI): The long, flexible linear carbon chain (C10) between the two ester linkages allows the molecule to coil at low temperatures and uncoil at high temperatures. This dynamic conformational change resists excessive thinning, yielding a Viscosity Index often exceeding 150.

  • Depressed Pour Point: The incorporation of branched isononyl groups introduces significant steric hindrance. This branching disrupts the ability of the linear backbones to align and pack into a crystalline lattice, drastically lowering the pour point to between -55°C and -70°C[1].

To convert this base oil into a functional grease, a thickener must be introduced. Lithium 12-hydroxystearate is selected because its hydroxyl groups facilitate intermolecular hydrogen bonding, forming a robust, twisted-fiber microscopic "sponge"[2]. This semi-solid colloidal matrix securely adsorbs the low-viscosity DNDD base oil, preventing excessive bleeding while ensuring rapid oil release under mechanical shear at sub-zero temperatures.

Process Visualization

The following workflow illustrates the end-to-end process from the catalytic esterification of the base oil to the thermal saponification of the final grease matrix.

G A Dodecanedioic Acid + Isononanol B Esterification (Phosphotungstic Acid, 120°C) A->B C Crude Diisononyl Dodecanedioate B->C Water Removal D Purification Workflow (Alkali Wash & Vacuum Distillation) C->D E Refined Base Oil (Pour Point < -60°C) D->E F Thickener Integration (Lithium 12-Hydroxystearate) E->F G Thermal Saponification & Milling F->G H Low-Temperature Ester Grease G->H

Workflow for the synthesis of diisononyl dodecanedioate and formulation of low-temperature grease.

Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring stoichiometric byproducts and intermediate physicochemical states, researchers can verify the success of each phase before proceeding.

Protocol A: Synthesis and Purification of Diisononyl Dodecanedioate Base Oil

Objective: Synthesize high-purity DNDD with an acid value < 0.05 mg KOH/g.

Reagents:

  • Dodecanedioic Acid: 216 g (0.94 mol)

  • Isononanol: 390 g (2.7 mol, excess to drive equilibrium)

  • Phosphotungstic Acid (Catalyst): 5.0 g

  • Cyclohexane (Water Entrainer): 40 mL

Step-by-Step Methodology:

  • Reaction Setup: Charge a 1000 mL three-necked round-bottom flask with dodecanedioic acid, isononanol, phosphotungstic acid, and cyclohexane. Equip the flask with a mechanical stirrer, a precision temperature controller, and a Dean-Stark trap attached to a reflux condenser.

  • Esterification: Heat the mixture under continuous agitation to 120°C. As esterification proceeds, water will azeotropically distill with cyclohexane, separate in the Dean-Stark trap, and the cyclohexane will return to the flask.

  • Self-Validation (Reaction Completion): Monitor the volume of water collected in the trap. The theoretical yield for complete diesterification of 0.94 mol of diacid is approximately 34–36 mL of water. Once water evolution ceases and the measured volume matches the theoretical yield, halt the reaction.

  • Alkali Neutralization: Cool the crude ester to 60°C. Wash the organic layer with a 5% sodium carbonate ( Na2​CO3​ ) aqueous solution to neutralize the phosphotungstic acid catalyst and any unreacted trace dodecanedioic acid. Wash twice with deionized water until the aqueous phase reaches a neutral pH.

  • Vacuum Distillation: Transfer the neutralized crude ester to a vacuum distillation apparatus. Apply a vacuum of -0.01 MPa and gradually heat to 150°C. This step strips the excess isononanol and remaining cyclohexane.

  • Final Validation: Perform an acid-base titration on the refined DNDD. The acid value must be ≤ 0.02 mg KOH/g to ensure no residual acid will degrade the grease thickener later.

Protocol B: Formulation of the Low-Temperature Grease

Objective: Compound the DNDD base oil into an NLGI Grade 2 grease.

Formulation Matrix:

  • Diisononyl Dodecanedioate (Base Oil): 85 wt%

  • Lithium 12-Hydroxystearate (Thickener): 12 wt%

  • Diphenylamine-based Antioxidant: 1 wt%

  • Zinc Dialkyldithiophosphate (ZDDP, Anti-wear): 2 wt%

Step-by-Step Methodology:

  • Initial Dispersion: In a heated compounding kettle, add 50% of the calculated DNDD base oil and the entire 12 wt% of lithium 12-hydroxystearate. Begin mechanical stirring at 60 RPM.

  • Thermal Saponification & Melting: Heat the mixture to 200°C. Maintain this temperature for 15 minutes until the lithium soap is completely melted and the fluid becomes transparent. Mechanistic note: Complete melting is required to dissolve the soap into the ester matrix.

  • Controlled Cooling & Fiber Growth: Remove heat and begin adding the remaining 50% of the DNDD base oil slowly (quench cooling). The rate of cooling dictates the crystallization of the soap fibers. A cooling rate of ~2°C/min promotes the optimal twisted-fiber structure required for mechanical stability.

  • Additive Integration: Once the mixture cools to 100°C, introduce the antioxidant and ZDDP. Stir for an additional 30 minutes to ensure homogenous distribution.

  • Milling & Homogenization: Pass the cooled, semi-solid grease through a three-roll mill twice. Mechanistic note: Milling applies high shear to break up large soap agglomerates, ensuring a smooth, uniform colloidal dispersion.

  • Self-Validation (Consistency Check): Measure the worked cone penetration (ASTM D217). A successful NLGI Grade 2 formulation will yield a penetration depth between 265 and 295 tenths of a millimeter.

Quantitative Data Summary

The table below summarizes the target physicochemical properties of the synthesized base oil and the final formulated grease, serving as a benchmark for quality control.

ParameterTest MethodDiisononyl Dodecanedioate (Base Oil)Formulated Lithium Grease
Kinematic Viscosity (40°C) ASTM D445~18 - 22 cStN/A (Non-Newtonian)
Viscosity Index (VI) ASTM D2270> 180N/A
Pour Point ASTM D97-60°C to -70°CN/A
Flash Point ASTM D92> 240°C> 240°C
Acid Value ASTM D974< 0.05 mg KOH/gN/A
NLGI Grade ASTM D217N/AGrade 2 (265 - 295)
Dropping Point ASTM D2265N/A> 190°C
Low-Temp Torque (-50°C) ASTM D1478N/AStarting: < 500 N·mm Running: < 100 N·mm

References

  • Lubrication properties of dodecanedioate esters-based bio-lubricant Letters in Applied NanoBioScience URL:[Link]

  • Dibasic acid ester lubricating oil base oil and preparation method thereof Google Patents URL
  • DODECANEDIOIC ACID Ataman Kimya URL:[Link]

  • How to choose high-temperature grease UNP Chemicals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving low-temperature pour point of diisononyl dodecanedioate lubricant blends

Welcome to the Formulation Technical Support Center . This portal is designed for researchers, materials scientists, and drug development professionals engineering high-performance lubricants for critical applications—su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center . This portal is designed for researchers, materials scientists, and drug development professionals engineering high-performance lubricants for critical applications—such as pharmaceutical cold-chain compressors, bioreactor agitator seals, and cryogenic medical devices.

Below is our advanced troubleshooting guide and mechanistic FAQ for optimizing the low-temperature pour point of Diisononyl Dodecanedioate (DIND) blends.

PART 1: Core Mechanistic FAQs (The "Why")

Q: Why does DIND experience low-temperature gelation despite its branched isononyl groups? A: DIND is a synthetic diester formulated from dodecanedioic acid and isononyl alcohol. While the branched isononyl groups provide a steric advantage that significantly lowers the pour point compared to linear alcohols (achieving a baseline pour point of approximately -25°C[1]), the core dodecanedioic acid backbone consists of a linear C12 carbon chain. At sub-zero temperatures, the kinetic energy of the fluid drops, allowing these long, linear C12 segments to align via van der Waals forces. This localized alignment nucleates paraffinic wax crystals, which eventually interlock into a macroscopic gel network, causing the fluid to lose pumpability[2].

Q: How exactly do Pour Point Depressants (PPDs) mechanically disrupt this crystallization in ester blends? A: PPDs, such as Polymethacrylates (PMA) or Ethylene-Vinyl Acetate (EVA) copolymers, do not prevent wax nucleation; rather, they intervene in the crystal growth phase through three distinct mechanisms[3]:

  • Adsorption Modification: The polar groups (e.g., ester linkages in PMA) of the PPD adsorb onto the growing face of the nucleated wax crystal, capping its growth.

  • Lattice Distortion: The PPD polymer backbone co-crystallizes with the C12 chains of DIND. Because the PPD structure is highly irregular, it forces a distortion in the wax lattice, preventing tight molecular packing[3],[4].

  • Steric Hindrance: The bulky alkyl side-chains of the PPD project outward into the base oil, acting as a physical bumper. This repels adjacent wax crystals, keeping them suspended as microscopic, dispersed particles rather than an interlocking network[4].

PPD_Mechanism A Sub-Zero Cooling of DIND Base Oil B C12 Backbone Alignment (Wax Nucleation) A->B Temp < -25°C D Adsorption & Co-crystallization (Lattice Distortion) B->D Treated Oil G Macroscopic Gelation (Loss of Fluidity) B->G Untreated Oil C PPD Polymer Introduction (e.g., PMA / EVA) C->D Polar Interaction E Steric Hindrance (Network Disruption) D->E Alkyl Repulsion F Maintained Fluidity (Depressed Pour Point) E->F Prevents Agglomeration

Fig 1: Mechanistic pathway of Pour Point Depressants (PPDs) altering DIND wax crystallization.

PART 2: Troubleshooting Guide (The "How-To")

Issue 1: PPD addition yields diminishing returns or fails to lower the pour point past -35°C.

  • Root Cause & Causality: This is typically caused by a mismatch in the alkyl chain length between the PPD and the DIND base oil. If the alkyl chains of the PPD are too short, they will not effectively co-crystallize with the C12 backbone of the dodecanedioate. If the concentration is too high (usually >0.5 wt%), the PPD molecules self-associate rather than interacting with the wax crystals.

  • Resolution: Switch from an EVA-based PPD to a specialized ester-compatible Polymethacrylate (PMA). Limit the treat rate to a maximum of 0.3 wt%. If further depression is needed, introduce 5-10% of an Alkylated Naphthalene (AN) co-base stock, which acts as a powerful eutectic dispersant without polymer saturation.

Issue 2: Pour point reversion (gelation) occurs after thermal cycling (e.g., -40°C to +80°C and back).

  • Root Cause & Causality: Pour point reversion happens when the PPD polymer experiences phase separation or agglomeration at higher temperatures due to marginal solubility. When the fluid cools again, the PPD is no longer homogeneously distributed, leaving the wax crystals free to interlock.

  • Resolution: Ensure the blending protocol includes a high-shear thermal normalization step (see protocol below) to fully uncoil the polymer chains.

Troubleshooting_Workflow Start Pour Point Target Not Met Check1 Check PPD Concentration Start->Check1 Branch1 > 0.5% wt? Check1->Branch1 Action1 Decrease PPD Dose (Target 0.2-0.3%) Branch1->Action1 Yes (Saturation) Check2 Evaluate PPD Chemistry Branch1->Check2 No Success Stable Low-Temp Fluidity Action1->Success Action2 Switch to PMA or add Alkylated Naphthalene Check2->Action2 Mismatched Alkyl Chain Check3 Assess Thermal History Check2->Check3 Chemistry is Correct Action2->Success Action3 Apply Thermal Normalization (80°C for 30 mins) Check3->Action3 Pour Point Reversion Action3->Success

Fig 2: Logical troubleshooting workflow for resolving pour point failures in DIND formulations.

PART 3: Self-Validating Experimental Protocols

To ensure data integrity during formulation R&D, utilize this self-validating methodology for evaluating PPD efficacy. This protocol features built-in controls to eliminate false positives caused by thermal memory.

Protocol: Micro-Scale Pour Point Evaluation & PPD Optimization (Modified ASTM D97)

  • Step 1: Masterbatch Preparation & Solvation Validation

    • Weigh 99.7g of pure DIND into a borosilicate glass beaker.

    • Add 0.3g of the selected PPD (e.g., PMA).

    • Heat the mixture to 80°C under continuous magnetic stirring (400 RPM) for 45 minutes.

    • Self-Validation Check: Allow the mixture to cool to 25°C. The fluid must be optically clear. Any haze or turbidity indicates incomplete polymer uncoiling or chemical incompatibility; the batch must be discarded.

  • Step 2: Thermal Normalization (Erasing Thermal Memory)

    • Heat the clear sample to 45°C for 30 minutes immediately prior to testing. This destroys any pre-existing microscopic wax nuclei that could artificially accelerate gelation.

  • Step 3: Controlled Cooling

    • Transfer 10 mL of the treated DIND and 10 mL of an untreated DIND control into separate test jars.

    • Submerge both jars in a programmable cooling bath. Cool at a strict rate of 1°C/min.

    • Self-Validation Check: Monitor the untreated control. It must gel and cease flowing at exactly -25°C (±1°C)[1]. If the control gels at a different temperature, your cooling apparatus calibration is flawed, invalidating the test.

  • Step 4: Rheological Assessment

    • Beginning at -25°C, remove the treated sample jar every 3°C drop.

    • Tilt the jar horizontally (90 degrees) for exactly 5 seconds.

    • Record the temperature at which the fluid shows absolutely no movement. Add 3°C to this value to define the official Pour Point.

PART 4: Quantitative Data Summary

The following table synthesizes the expected physical properties of DIND blends when engineered with various low-temperature optimization strategies.

Formulation MatrixAdditive ChemistryTreat Rate (wt%)Pour Point (°C)Viscosity Index (VI)Mechanism of Action
100% DIND (Control) None0.0%-25187N/A (Baseline)
DIND + EVA PPD Ethylene-Vinyl Acetate0.3%-36188Co-crystallization / Weak Steric Hindrance
DIND + PMA PPD Polymethacrylate0.3%-45191Strong Adsorption / High Steric Hindrance
DIND + AN Blend Alkylated Naphthalene10.0%-48182Eutectic Dispersion / Base Oil Solvency
Di-2-ethylhexyl Dodecanedioate Alternative Base Oil0.0%-58178Inherent Heavy Branching[2]

References

  • Dibasic acid ester lubricating oil base oil and preparation method thereof Source: Google Patents URL
  • Synthesis and Lubricity Properties Analysis of Branched Dicarboxylate Esters Based Lubricant Source: Universiti Kebangsaan Malaysia (UKM) URL:[Link]

  • The Mechanism of Action of Pour Point Depressant Source: Henan J&D Chemical Co.,Ltd URL:[Link]

  • Pour Point Depressants – Mode of Action Source: Clariant URL:[Link]

Sources

Optimization

decolorization optimization techniques for crude diisononyl dodecanedioate

Welcome to the Advanced Ester Purification Support Center. This guide provides mechanistic troubleshooting, optimized parameters, and self-validating protocols for the decolorization of crude diisononyl dodecanedioate (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Ester Purification Support Center. This guide provides mechanistic troubleshooting, optimized parameters, and self-validating protocols for the decolorization of crude diisononyl dodecanedioate (DIND).

Diagnostic Overview

G Start Crude DIND High Chromaticity CheckAcid Acid Value > 0.5? Start->CheckAcid Deacidify Alkaline Wash (Neutralization) CheckAcid->Deacidify Yes Adsorption Composite Adsorption (Carbon:Clay) CheckAcid->Adsorption No Deacidify->Adsorption CheckColor Color Target Met? Adsorption->CheckColor Distillation Vacuum Distillation (<0.1 MPa) CheckColor->Distillation No Success Purified DIND (Water-White) CheckColor->Success Yes Distillation->Success

Fig 1. Diagnostic workflow for DIND decolorization and purification.

Section 1: Fundamental FAQs (Mechanisms & Causality)

Q1: Why does crude diisononyl dodecanedioate develop severe chromaticity post-esterification, and what is the mechanistic basis for adsorption? During the esterification of dodecanedioic acid and isononyl alcohol, side reactions catalyzed by strong acids (e.g., sulfuric acid or p-toluenesulfonic acid) lead to the formation of conjugated dienes, oxidation products, and polymeric impurities. These conjugated systems absorb visible light, imparting a dark yellow to golden-brown hue to the 1[1].

The mechanistic basis for removing these chromophores relies on physical adsorption. Mesoporous adsorbents trap these color bodies via Van der Waals forces. Because DIND is a bulky, high-molecular-weight ester, the viscosity of the fluid impedes the diffusion of chromophores into the adsorbent pores. Therefore, thermal kinetic energy must be applied to lower the fluid's viscosity, enabling efficient mass transfer to the active sites.

Q2: How do I choose between activated carbon, activated clay, or a composite for DIND decolorization? A single adsorbent is rarely optimal for crude dibasic esters.

  • Activated Carbon: Highly effective at trapping small, non-polar, and highly conjugated aromatic chromophores due to its vast surface area and hydrophobic nature, yielding 2 than clay alone[2].

  • Activated Clay: Contains acidic sites and larger pore structures, making it superior for adsorbing larger polar polymers and residual metal catalyst ions.

  • Composite Synergy: Utilizing a composite (e.g., a 5:1 ratio of activated clay to activated carbon) leverages the macropores of the clay to capture bulky impurities while the carbon's mesopores trap residual micro-chromophores. This synergistic approach has been shown to maximize decolorization efficiency (up to 97%) while minimizing product loss in 3[3].

Section 2: Troubleshooting Guide & Optimization

Q3: My decolorization efficiency is plateauing at 60%. What parameters should I optimize? A plateau in decolorization usually indicates thermodynamic equilibrium has been reached prematurely due to poor diffusion kinetics or adsorbent saturation. You must optimize the triad of temperature, contact time, and adsorbent dosage.

Table 1: Quantitative Optimization Parameters for DIND Decolorization

ParameterSub-optimal RangeOptimal RangeMechanistic Rationale
Temperature < 60 °C80 - 116 °CLow temperatures limit diffusion due to high ester viscosity. Temperatures around 116 °C maximize kinetic collision without inducing thermal degradation[3].
Adsorbent Ratio 100% Carbon5:1 (Clay:Carbon)Pure carbon saturates quickly with bulky polymers. A 5:1 clay-to-carbon ratio provides hierarchical pore distribution for mixed-size chromophores[3].
Contact Time < 20 mins33 - 55 minsEnsures equilibrium adsorption. Exceeding 60 mins risks desorption or catalytic oxidation of the ester[2][3].
System Pressure Ambient (1 atm)Vacuum (< -0.01 MPa)Heating esters in the presence of oxygen causes auto-oxidation, generating new color bodies. Vacuum prevents color reversion[1].

Q4: How can I prevent re-oxidation or color reversion during the high-temperature decolorization step? Color reversion occurs when the ester bonds or residual alcohols undergo oxidation at elevated decolorization temperatures (80–116 °C). To prevent this, the entire adsorption process must be conducted under a strict 1 (e.g., -0.01 to -0.1 MPa)[1]. Furthermore, ensuring the crude ester is thoroughly deacidified (acid value < 0.5 mg KOH/g) prior to heating prevents acid-catalyzed degradation during the thermal cycle.

Mechanism Impurity Color Bodies Pore Mesopores (2-50 nm) Impurity->Pore Diffusion Trapped Adsorbed State Pore->Trapped Van der Waals Temp Heat (80-116°C) Temp->Pore Reduces Viscosity

Fig 2. Mechanistic pathway of chromophore adsorption in mesoporous matrices.

Section 3: Standard Operating Procedure (SOP)

Q5: What is the recommended step-by-step methodology for lab-scale DIND decolorization? The following protocol is a self-validating system designed to ensure high product purity and reproducible decolorization of crude diisononyl dodecanedioate.

Phase 1: Pre-treatment (Deacidification)

  • Analyze Acid Value: Titrate the crude DIND. If the acid value exceeds 0.5 mg KOH/g, proceed to step 2. Otherwise, skip to Phase 2.

  • Alkaline Wash: Add a 5% sodium carbonate ( Na2​CO3​ ) aqueous solution at 10% of the ester volume. Agitate at 60 °C for 15 minutes to neutralize the acid[1].

  • Phase Separation: Allow the mixture to settle and decant the aqueous layer. Wash the organic layer with deionized water until the pH of the wash water is neutral.

    • Self-Validation Check: Re-titrate the organic layer to confirm the acid value is 0.05 mg KOH/g before proceeding.

Phase 2: Vacuum Adsorption 4. Adsorbent Preparation: Prepare a composite decolorizer using a 5:1 weight ratio of activated clay to activated carbon[3]. 5. Dosing: Add the composite decolorizer to the deacidified crude DIND at a dosage of 5% to 6.8% (w/w)[2][3]. 6. Thermal-Vacuum Cycle: Transfer the suspension to a vacuum distillation apparatus. Apply a vacuum of at least -0.01 MPa. Gradually heat the mixture to 81–116 °C under continuous mechanical stirring (300 rpm)[1][2][3]. 7. Incubation: Maintain the temperature and vacuum for exactly 35 to 55 minutes to allow for equilibrium adsorption without promoting desorption[2].

Phase 3: Filtration & Polishing 8. Cooling: Cool the mixture to 60 °C under vacuum to prevent oxidation while maintaining sufficient fluidity for filtration. 9. Filtration: Pass the suspension through a 1 μm PTFE membrane filter or a filter press pre-coated with diatomaceous earth to remove all carbon and clay particulates. 10. Final Validation: Measure the chromaticity (e.g., APHA/Pt-Co scale). The final DIND should be a colorless, transparent liquid. If polymeric impurities persist, a final vacuum distillation step (-0.01 MPa at 150 °C) may be required to isolate the 1 from heavy residues[1].

References

  • Source: Google Patents (CN110669611A)
  • Title: Study on decolorization method of the synthetic ester Source: ResearchGate URL: [Link]

  • Title: Optimization of Composite Decolorizer Efficacy Based on Decolorization Efficiency, Toxicity, and Nutritional Value of Rice Bran Oil Source: J-Stage URL: [Link]

  • Source: Google Patents (US2748159A)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Plasticization Efficiency of Diisononyl Dodecanedioate (DINDD) and Diisononyl Adipate (DINA)

In the pursuit of formulating high-performance, flexible polymeric materials, the selection of an appropriate plasticizer is paramount. This guide offers an in-depth technical comparison of two non-phthalate plasticizers...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of formulating high-performance, flexible polymeric materials, the selection of an appropriate plasticizer is paramount. This guide offers an in-depth technical comparison of two non-phthalate plasticizers: Diisononyl Dodecanedioate (DINDD) and Diisononyl Adipate (DINA). While both are recognized for their efficacy in enhancing the flexibility of polymers such as polyvinyl chloride (PVC), their distinct chemical structures impart unique performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection and formulation development.

Introduction to DINDD and DINA: A Structural Overview

At a fundamental level, the performance of a plasticizer is intrinsically linked to its molecular structure. Both DINDD and DINA are diesters of isononyl alcohol, but they differ in the dicarboxylic acid backbone.

  • Diisononyl Adipate (DINA) is an ester of adipic acid, a C6 dicarboxylic acid. Its linear and relatively short aliphatic chain contributes to its excellent low-temperature flexibility.[1][2] DINA is a well-established plasticizer used in a variety of applications, including food contact materials, medical devices, and products requiring good performance in cold conditions.[1]

  • Diisononyl Dodecanedioate (DINDD) is an ester of dodecanedioic acid, a C12 dicarboxylic acid. The significantly longer aliphatic chain of dodecanedioic acid suggests that DINDD will have a higher molecular weight than DINA. This structural difference is anticipated to influence its plasticization efficiency, migration resistance, and volatility. While direct comparative data for DINDD is less prevalent in publicly available literature, the performance of other dodecanedioate-based plasticizers suggests it will offer enhanced permanence.[3]

The Mechanism of Plasticization: Enhancing Polymer Flexibility

Plasticizers function by embedding themselves between the long polymer chains, thereby reducing the intermolecular forces that hold the chains together. This separation increases the free volume within the polymer matrix, allowing the polymer chains to move more freely past one another.[4] The result is a decrease in the glass transition temperature (Tg) of the polymer, transforming a rigid and brittle material into a flexible and more durable one.[5] The efficiency of a plasticizer is often gauged by its ability to lower the Tg and achieve a desired level of flexibility at the lowest possible concentration.

Head-to-Head Comparison: Plasticization Efficiency and Performance

While direct, side-by-side experimental data for DINDD and DINA is limited, we can infer their comparative performance based on their chemical structures and data from related compounds.

Data Summary: Physical and Performance Properties
PropertyDiisononyl Dodecanedioate (DINDD)Diisononyl Adipate (DINA)Key Performance Implication
Molecular Formula C30H58O4[6]C24H46O4[7]Higher molecular weight of DINDD suggests lower volatility and migration.
CAS Number 63003-34-9[6]33703-08-1[7]Unique identifiers for each compound.
Appearance Expected to be a clear, oily liquidClear, oily liquid[8]Both are in a physical form suitable for compounding with polymers.
Low-Temperature Flexibility GoodExcellent[1][2]The shorter C6 backbone of DINA is expected to provide superior low-temperature performance.
Migration Resistance Expected to be ExcellentGood, but adipates can be prone to higher migration than some other plasticizer classes[1]The longer C12 chain of DINDD should lead to significantly lower migration.
Volatility Expected to be Very LowLow[9][10]The higher molecular weight of DINDD suggests lower volatility, leading to better permanence.
Plasticizing Efficiency Expected to be GoodGood[1]DINA may require slightly lower concentrations to achieve the same level of softness due to its lower molecular weight.
In-Depth Analysis of Performance Metrics

Low-Temperature Flexibility: Adipate plasticizers like DINA are the industry standard for applications requiring flexibility in cold conditions.[2] Their linear and relatively short molecular structure is highly effective at maintaining polymer chain mobility as temperatures drop.[1][2] While DINDD is also expected to perform well at low temperatures, the longer C12 chain may result in a slightly higher brittle point compared to DINA. For applications demanding extreme cold tolerance, DINA would likely be the preferred choice.

Migration Resistance and Permanence: A significant drawback of some plasticizers is their tendency to migrate out of the polymer matrix over time, leading to embrittlement and surface tackiness.[11] The rate of migration is influenced by several factors, including the molecular weight of the plasticizer.[12] Due to its substantially higher molecular weight, DINDD is expected to exhibit significantly lower migration and volatility compared to DINA.[3][12] This makes DINDD a strong candidate for applications where long-term durability and resistance to extraction by solvents or oils are critical.

Plasticizing Efficiency: Plasticizer efficiency is a measure of how much plasticizer is needed to achieve a target level of flexibility, often measured by hardness (Shore A) or a reduction in the glass transition temperature.[13] While both are effective plasticizers, the lower molecular weight of DINA might allow for achieving a desired softness with a slightly lower concentration compared to DINDD. However, the choice of plasticizer often involves a trade-off between efficiency and permanence.

Experimental Protocols for Performance Evaluation

To empirically compare the plasticization efficiency of DINDD and DINA, a series of standardized tests should be performed. The following are detailed methodologies for key experiments.

Tensile Properties (Tensile Strength and Elongation at Break)
  • Standard: ASTM D2284

  • Procedure:

    • Prepare PVC formulations with varying concentrations of DINDD and DINA.

    • Mold the formulations into dumbbell-shaped specimens.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Subject the specimens to tensile stress in a universal testing machine until failure.

    • Measure the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of failure).

Tensile_Testing_Workflow cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis A Prepare PVC formulations with DINDD and DINA B Mold into dumbbell-shaped specimens A->B C Condition specimens (ASTM D2284) B->C D Mount specimen in universal testing machine C->D E Apply tensile stress until failure D->E F Measure tensile strength and elongation at break E->F G Compare performance of DINDD and DINA F->G

Caption: Workflow for Tensile Property Testing.

Hardness (Shore A Durometer)
  • Standard: ASTM D2240

  • Procedure:

    • Prepare flat, smooth sheets of the plasticized PVC formulations.

    • Ensure the thickness of the sheets is at least 6 mm (this can be achieved by stacking thinner sheets).

    • Use a Shore A durometer to measure the indentation hardness of the material.

    • Take multiple readings at different locations on the sample and calculate the average.

Plasticizer Migration Testing
  • Standard: Based on ISO 177

  • Procedure:

    • Place a weighed sample of the plasticized PVC in contact with a material that will absorb the migrating plasticizer (e.g., activated carbon or a standard polymer).

    • Apply a specified pressure to ensure good contact between the materials.

    • Age the assembly at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After aging, re-weigh the PVC sample to determine the amount of plasticizer lost.

Migration_Testing_Workflow A Weigh initial plasticized PVC sample B Place sample in contact with absorbent material A->B C Apply pressure to the assembly B->C D Age at elevated temperature for a specified time C->D E Cool and re-weigh the PVC sample D->E F Calculate weight loss due to migration E->F

Caption: Workflow for Plasticizer Migration Testing.

Conclusion and Recommendations

The choice between diisononyl dodecanedioate and diisononyl adipate will ultimately depend on the specific performance requirements of the end application.

  • Diisononyl Adipate (DINA) is the preferred choice for applications where excellent low-temperature flexibility is the primary concern.[1][2] Its efficacy in maintaining polymer mobility in cold environments makes it ideal for products such as outdoor wire and cable insulation, automotive interiors, and refrigeration gaskets.[14] However, formulators should be mindful of its potential for higher migration compared to higher molecular weight plasticizers.[1]

  • Diisononyl Dodecanedioate (DINDD) , with its longer C12 backbone, is a compelling option for applications demanding high permanence, low volatility, and superior migration resistance .[3][12] While it may offer slightly reduced low-temperature performance compared to DINA, its enhanced durability makes it suitable for long-life articles, applications with exposure to extractive media, and products where plasticizer loss over time would be detrimental to performance.

For a definitive selection, it is strongly recommended that researchers and formulators conduct their own comparative studies using the experimental protocols outlined in this guide. This will provide the most accurate and relevant data for their specific polymer systems and end-use conditions.

References

  • Univar Solutions. (n.d.). Diisononyl Adipate. Retrieved from [Link]

  • Stylińska, A., et al. (2021).
  • ResearchGate. (n.d.). Migration resistance and volatility resistance of the plasticized PVC. Retrieved from [Link]

  • Yuanlong. (2026, March 12). DOP vs. DINP :Which Plasticizer Actually Wins for Your PVC Application?. Retrieved from [Link]

  • Yuanyide. (2026, March 20). Unlock Low-Temperature Flexibility with DOS Plasticizer. Retrieved from [Link]

  • BASTONE. (2025, November 28). DINP vs DIDP: What Are the Key Differences. Retrieved from [Link]

  • Adams, R. C. (2001, April 1). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. MDDI.
  • Frontiers. (2024, July 28). Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride. Retrieved from [Link]

  • MDPI. (2024, November 29). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]

  • BASTONE. (2025, December 15). DINA vs DEHP. Retrieved from [Link]

  • HB Chemical. (2014, December 10). Safety Data Sheet (SDS). Retrieved from [Link]

  • MDPI. (n.d.). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]

  • The Chemical Company. (2026, March 11). Maximizing Plasticizer Efficiency. Retrieved from [Link]

  • NextSDS. (n.d.). diisononyl dodecanedioate — Chemical Substance Information. Retrieved from [Link]

  • Yuanlong. (2025, July 11). DOTP vs DINP: Which Plasticizer Is Right for You?. Retrieved from [Link]

  • The Chemical Company. (2026, March 23). Low-Temperature Plasticizer Flexibility. Retrieved from [Link]

  • BASTONE. (2025, December 8). DINA vs DINP Plasticizer. Retrieved from [Link]

  • HB Chemical. (n.d.). DINP - Technical Data Sheet. Retrieved from [Link]

  • Hallstar Industrial. (n.d.). High Performance Ester Plasticizers. Retrieved from [Link]

  • MDPI. (2021, October 19). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. Retrieved from [Link]

  • Hanwha Chemical. (n.d.). DINP - Plasticizer. Retrieved from [Link]

  • Univar Solutions. (n.d.). Diisononyl Phthalate. Retrieved from [Link]

  • EPA. (2019, March 15). Diisononyl Phthalate (DINP) Reference List. Retrieved from [Link]

Sources

Comparative

gas chromatography mass spectrometry validation of diisononyl dodecanedioate purity

Comprehensive GC-MS Validation Guide for Diisononyl Dodecanedioate Purity: A Comparative Performance Analysis Introduction & Analytical Rationale The polymer, cosmetic, and pharmaceutical packaging industries are undergo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive GC-MS Validation Guide for Diisononyl Dodecanedioate Purity: A Comparative Performance Analysis

Introduction & Analytical Rationale

The polymer, cosmetic, and pharmaceutical packaging industries are undergoing a critical paradigm shift. Driven by stringent global regulatory frameworks, legacy ortho-phthalate plasticizers are being systematically replaced by high-performance aliphatic diesters[1]. Among these next-generation materials, Diisononyl dodecanedioate (DINSDD) has emerged as a premier alternative. Formed from the esterification of dodecanedioic acid and isononyl alcohol, DINSDD offers exceptional low-temperature flexibility, ultra-low volatility, and a highly favorable toxicological profile.

However, validating the purity of DINSDD is paramount for drug development professionals and material scientists. Trace homologous impurities (such as undecanedioates) or unreacted precursors can drastically alter the compound's migration kinetics and mechanical performance. While HPLC-UV is commonly used for aromatic compounds like phthalates, aliphatic esters like DINSDD lack strong chromophores, rendering UV detection ineffective[1]. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this application. GC provides orthogonal separation based on boiling point and van der Waals interactions, while Electron Impact (EI) mass spectrometry provides definitive structural elucidation via characteristic fragmentation[2].

Comparative Performance Profile

To understand the rigorous analytical requirements for DINSDD, one must first evaluate the physicochemical properties that dictate its performance compared to legacy plasticizers such as Diisononyl phthalate (DINP) and Dioctyl sebacate (DOS).

Table 1: Physicochemical and Performance Comparison of Key Plasticizers

Property / MetricDiisononyl Dodecanedioate (DINSDD)Diisononyl Phthalate (DINP)Dioctyl Sebacate (DOS)
Chemical Formula C30H58O4C26H42O4C26H50O4
Molecular Weight 482.78 g/mol 418.61 g/mol 426.67 g/mol
Structural Class Aliphatic Diester (C12 Diacid)Ortho-Phthalate EsterAliphatic Diester (C10 Diacid)
Volatility / Migration Extremely LowModerateModerate to High
Regulatory Status Unrestricted (Emerging)Heavily Regulated / Phased OutGenerally Recognized as Safe
Primary Advantage Superior thermal stability & low-temp flexibilityLow cost, legacy compatibilityHigh efficiency at low temperatures

GC-MS Workflow & Mechanistic Principles

GCMS_Workflow Prep Sample Preparation (Toluene + Internal Std) Inject Pulsed Splitless Injection (Minimize Discrimination) Prep->Inject 1 µL Aliquot Sep Capillary GC Separation (HP-5MS, 70°C to 300°C) Inject->Sep Volatilization Ion EI Ionization (70 eV) (Standardized Fragmentation) Sep->Ion Elution Detect Quadrupole MS Detection (m/z 50-550) Ion->Detect Ion Beam Valid Data Validation (Purity % & Recovery) Detect->Valid Mass Spectra

Figure 1: Self-validating GC-MS analytical workflow for ester purity determination.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, this protocol is engineered as a self-validating system. By incorporating an isotopically labeled internal standard (IS) and rigorous system suitability criteria, the method mathematically normalizes matrix effects and autosampler injection inconsistencies[3].

Step 1: Sample Preparation & Internal Standardization

  • Methodology: Accurately weigh 10.0 mg of the DINSDD sample and dissolve it in 10.0 mL of GC-grade toluene. Spike the solution with 50 µL of Dibutyl phthalate-d4 (DBP-d4) at 100 µg/mL to serve as the internal standard.

  • Causality: Toluene is selected because its non-polar nature perfectly matches the solubility profile of the heavy C30 aliphatic diester. Furthermore, toluene provides an optimal solvent-trapping effect at the column head, focusing the analyte band to produce sharp, symmetrical peaks[3]. The DBP-d4 internal standard validates the entire extraction and injection process; any signal suppression or volumetric error is automatically corrected by the IS response ratio.

Step 2: Chromatographic Separation

  • Methodology: Inject 1.0 µL of the prepared sample into the GC inlet operating in pulsed splitless mode at 280°C. Utilize an HP-5MS capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). Set the oven temperature program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 300°C, and hold for 10 min.

  • Causality: Pulsed splitless injection temporarily surges the inlet pressure, sweeping the high-boiling DINSDD rapidly onto the column. This prevents thermal degradation in the hot liner and eliminates molecular weight discrimination[3]. The 5% phenyl methyl siloxane stationary phase (HP-5MS) provides the precise dispersion forces required to separate DINSDD from trace homologous impurities (e.g., C10 or C11 diacid esters). The aggressive thermal ramp to 300°C is mandatory to elute the heavy DINSDD (MW 482.8) efficiently without column carryover.

Step 3: Mass Spectrometry (EI) & Detection

  • Methodology: Set the MS transfer line to 280°C and the ion source to 230°C. Operate the detector in Electron Impact (EI) mode at 70 eV, scanning a mass range from 50 to 550 m/z.

  • Causality: 70 eV is the universal ionization energy standard. It ensures the ester undergoes predictable, reproducible fragmentation—specifically alpha-cleavages and McLafferty rearrangements—allowing the resulting spectra to be seamlessly validated against NIST libraries or reference standards[4].

Data Interpretation & Validation Metrics

Upon acquiring the chromatogram, the purity of DINSDD is calculated using the internal standard calibration curve. The self-validating nature of the method is confirmed by evaluating the recovery of the IS and the linearity of the detector response.

Table 2: GC-MS Method Validation Parameters for DINSDD

Validation ParameterTarget ValueScientific Causality & Significance
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)Ensures proportional detector response across the expected impurity and active ingredient concentration ranges.
Limit of Detection (LOD) < 0.05 µg/mLValidates the system's sensitivity to detect trace unreacted isononyl alcohol or dodecanedioic acid.
Method Precision (RSD) < 5.0% (n=6)Confirms the reproducibility of the pulsed splitless injection and the stability of the EI source[3].
IS Recovery 95% - 105%Acts as the internal self-validation metric; deviations indicate matrix interference, inlet leaks, or thermal degradation.

Conclusion

Validating the purity of advanced aliphatic diesters like Diisononyl dodecanedioate requires a departure from legacy analytical methods. By leveraging the orthogonal separation power of capillary GC and the structural elucidation capabilities of EI-MS, researchers can establish a self-validating, highly reproducible purity profile. This ensures that DINSDD integrated into pharmaceutical packaging, medical devices, or high-performance polymers meets the strictest safety and performance benchmarks.

Sources

Validation

NMR spectroscopy characterization of synthesized diisononyl dodecanedioate

In-Depth Technical Guide: NMR Spectroscopy Characterization of Synthesized Diisononyl Dodecanedioate (DIND) vs. Conventional Plasticizers As regulatory pressures mount against legacy phthalate plasticizers, the industry...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: NMR Spectroscopy Characterization of Synthesized Diisononyl Dodecanedioate (DIND) vs. Conventional Plasticizers

As regulatory pressures mount against legacy phthalate plasticizers, the industry is pivoting toward high-performance, bio-based, and aliphatic alternatives. Diisononyl dodecanedioate (DIND) (CAS: 63003-34-9) has emerged as a premier candidate. Synthesized via the esterification of dodecanedioic acid (a C12 aliphatic diacid) and isononyl alcohol (a branched C9 alcohol), DIND offers exceptional low-temperature flexibility, high flash points, and a favorable toxicological profile[1][2].

This guide provides a comprehensive comparison of DIND against conventional alternatives like Diisononyl phthalate (DINP), grounded in rigorous Nuclear Magnetic Resonance (NMR) spectroscopy characterization and physical property analysis.

Mechanistic Primer: The Synthesis of DIND

The synthesis of DIND relies on a classic Fischer esterification[3]. However, as an Application Scientist, one must understand the causality behind the reaction design. Dodecanedioic acid (DDDA) provides a long, flexible linear aliphatic backbone, which is critical for imparting lubricity and low-temperature flexibility[3][4]. Isononyl alcohol is deliberately chosen because its branched structure disrupts polymer chain crystallization, drastically lowering the pour point of the final ester[4].

To drive this equilibrium-dependent reaction to completion, a Dean-Stark apparatus is employed[2]. By utilizing toluene as an azeotropic solvent, water is continuously removed from the system, pushing the reaction forward per Le Chatelier’s principle[2][5].

Synthesis DDDA Dodecanedioic Acid (Linear C12 Diacid) Cat Acid Catalyst (e.g., H2SO4 or Solid Acid) DDDA->Cat Esterification (120-130°C) INA Isononyl Alcohol (Branched C9) INA->Cat Esterification (120-130°C) DeanStark Dean-Stark Distillation (Continuous Water Removal) Cat->DeanStark Azeotropic Distillation DIND Diisononyl Dodecanedioate (DIND Product) DeanStark->DIND Le Chatelier's Principle

Figure 1: Mechanistic workflow for the azeotropic esterification of DIND.

NMR Characterization: A Self-Validating Protocol

NMR spectroscopy is the gold standard for verifying the structural integrity and purity of synthesized diesters[2]. A robust NMR protocol acts as a self-validating system: the disappearance of reactant signals must perfectly correlate with the appearance of product signals.

The Validation Logic
  • Confirming Esterification: In the 1 H NMR spectrum, the carboxylic acid proton of DDDA (typically broad, δ ~12.0 ppm) and the hydroxyl proton of isononyl alcohol must completely disappear[2][3]. Simultaneously, a new multiplet corresponding to the ester methylene protons (-CO-O-CH 2​ -) emerges at δ 3.83 – 4.15 ppm[2][6].

  • Validating the Backbone: The α -methylene protons adjacent to the carbonyl (-CH 2​ -C=O) shift to δ ~2.28 ppm[6].

  • Confirming Branching: The terminal methyl groups of the isononyl chains appear as a complex multiplet at δ 0.8 – 0.9 ppm, confirming the retention of the branched architecture necessary for low-temperature performance[7].

  • Carbonyl Verification: In the 13 C NMR spectrum, the ester carbonyl carbon (C=O) must appear distinctly at δ ~174 ppm[2][5].

NMR_Logic DIND Synthesized DIND H_NMR 1H NMR Markers DIND->H_NMR C_NMR 13C NMR Markers DIND->C_NMR Ester_CH2 δ 3.8 - 4.15 ppm (-CH2-O-C=O) H_NMR->Ester_CH2 Validates Ester Bond Alpha_CH2 δ 2.28 ppm (-CH2-C=O) H_NMR->Alpha_CH2 Validates Diacid Methyls δ 0.8 - 0.9 ppm Terminal -CH3 H_NMR->Methyls Validates Branching Carbonyl δ ~174 ppm (Ester C=O) C_NMR->Carbonyl Confirms Carbonyl Aliphatic δ 14 - 34 ppm (Aliphatic Backbone) C_NMR->Aliphatic Confirms Chain Length

Figure 2: Self-validating NMR logic mapping spectral shifts to DIND structural features.

Comparative Performance Analysis: DIND vs. Alternatives

When evaluating plasticizers or lubricant base oils, structural differences elucidated by NMR directly dictate macroscopic performance.

  • Diisononyl Phthalate (DINP): Contains a rigid aromatic benzene ring. While it provides excellent compatibility with PVC, the aromatic ring restricts low-temperature flexibility and raises toxicity concerns[8][9].

  • Diisononyl Dodecanedioate (DIND): The linear C10 aliphatic chain between the ester groups provides high free volume and chain mobility. This results in a significantly higher viscosity index and superior low-temperature properties (lower pour point) compared to phthalates[1][10].

Quantitative Performance Comparison
PropertyDiisononyl Dodecanedioate (DIND)Diisononyl Phthalate (DINP)Bis(2-ethylhexyl) Adipate (DEHA)
Chemical Structure Aliphatic Diester (C12 diacid)Aromatic DiesterAliphatic Diester (C6 diacid)
Molecular Weight 482.78 g/mol 418.62 g/mol 370.57 g/mol
Pour Point / Freezing Point -25 °C to -55 °C (Isomer dependent)[1][4]-43 °C to -54 °C[8][11]-67 °C
Flash Point ~252 °C[1][10]~200 °C - 235 °C[8][11]196 °C
Viscosity Index ~170 - 187[1][10]N/A (Highly temperature dependent)~120
Toxicity Profile Low (Bio-based potential)[12]Regulated (Prop 65, SML limits)[8]Low
Primary Advantage High flash point, excellent lubricityBroad compatibility, low costExtreme low-temp flexibility

Mechanistic Takeaway: DIND outperforms DEHA in thermal stability (Flash point >250 °C vs 196 °C) due to its higher molecular weight and longer aliphatic chain[1][10]. Simultaneously, DIND avoids the regulatory and toxicity hurdles associated with the aromatic DINP, making it an optimal drop-in replacement for high-performance applications[8].

Experimental Methodologies

Protocol A: Synthesis of Diisononyl Dodecanedioate

Objective: Synthesize high-purity DIND with >95% yield.

  • Reagent Preparation: Charge a 500 mL three-necked round-bottom flask with dodecanedioic acid (0.1 mol) and isononyl alcohol (0.22 mol, slight excess to drive reaction)[2].

  • Catalyst & Solvent: Add 50 mL of toluene (azeotropic solvent) and 2% (w/w of diacid) of sulfuric acid or a solid heteropoly acid catalyst[1][2][4].

  • Apparatus Setup: Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer[2].

  • Reaction Execution: Heat the mixture in an oil bath to 120–130 °C under continuous stirring[2][4]. Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when water ceases to evolve (typically 4 hours)[4].

  • Purification: Wash the crude ester with 10% aqueous sodium carbonate to neutralize the catalyst, followed by multiple washes with deionized water until neutral[1].

  • Isolation: Perform vacuum distillation at -0.01 to -0.05 MPa and 145–150 °C to remove residual toluene, water, and unreacted isononyl alcohol[1][10].

Protocol B: NMR Characterization

Objective: Validate the chemical structure and purity of DIND.

  • Sample Preparation: Dissolve 15–20 mg of the purified DIND in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[7]. Transfer to a standard 5 mm NMR tube. Note: CDCl 3​ must be dried over molecular sieves to prevent water peak interference[7].

  • Instrument Parameters ( 1 H NMR): Acquire spectra on a 400 MHz spectrometer. Use a standard single-pulse sequence, spectral width of ~15 ppm, 16 scans, and a relaxation delay of 2 seconds[3].

  • Instrument Parameters ( 13 C NMR): Acquire proton-decoupled spectra at 100 MHz. Use a spectral width of ~220 ppm, 512 scans (due to lower sensitivity of 13 C), and a relaxation delay of 2-5 seconds[3].

  • Data Analysis: Integrate the signals. The ratio of the ester methylene protons ( δ ~4.0 ppm) to the α -methylene protons ( δ 2.28 ppm) must be exactly 1:1 (4H:4H), validating the stoichiometric formation of the diester[6].

References

  • PINPOOLS. "Diisononyl dodecanedioate - Plasticizers." PINPOOLS B2B Chemical Procurement. Available at: [Link]

  • Google Patents. "Dibasic acid ester lubricating oil base oil and preparation method thereof (CN102471715A)." Google Patents.
  • Salih, N., et al. "Lubrication properties of dodecanedioate esters-based bio-lubricant." Letters in Applied NanoBioScience, 2020. Available at: [Link]

  • Salih, N., et al. "Esterification reaction of dodecanedioic acid and oleyl alcohol to form DOlD." ResearchGate, 2011. Available at: [Link]

  • Gryglewicz, S., et al. "The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester." Chemical and Biochemical Engineering Quarterly, 2013. Available at: [Link]

  • Wikipedia. "Diisononyl phthalate." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Möller Chemie. "Safety data sheet: Diisononyl phthalate." Möller Chemie. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. "Innovative Bioplasticizers from Residual Cynara cardunculus L. Biomass-Derived Levulinic Acid and Their Environmental Impact Assessment by LCA Methodology." ACS Publications, 2023. Available at: [Link]

Sources

Comparative

A Comprehensive Performance Analysis: Diisononyl Dodecanedioate vs. Traditional Phthalate Plasticizers

In the dynamic landscape of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in flexible polyvinyl chloride (PVC) formulations. For decades,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in flexible polyvinyl chloride (PVC) formulations. For decades, traditional phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Di-n-propylheptyl phthalate (DPHP), have been the industry workhorses due to their cost-effectiveness and robust performance.[1][2] However, mounting regulatory scrutiny and health concerns associated with certain low-molecular-weight phthalates have catalyzed the development and adoption of safer, high-performance alternatives.[3][4][5] This guide provides an in-depth, objective comparison of a promising non-phthalate alternative, Diisononyl Dodecanedioate (DIDD), against its traditional phthalate counterparts.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical examination of key performance indicators supported by established experimental methodologies. We will delve into the causality behind experimental choices and provide a framework for making informed decisions in plasticizer selection.

The Evolving Role of Plasticizers: A Shift Towards Safety and Performance

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers like PVC.[6] They function by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg).[6][7] This transformation from a rigid to a flexible state is crucial for a vast array of applications, from medical tubing and blood bags to wire insulation and automotive interiors.[8]

Traditional phthalates have long offered a desirable balance of performance and cost.[9] However, concerns regarding their potential for migration, extraction, and their classification as endocrine disruptors have driven innovation towards non-phthalate solutions.[10][11] High-molecular-weight aliphatic dicarboxylates, such as diisononyl dodecanedioate, have emerged as a leading class of alternatives, promising comparable or even superior performance with a more favorable toxicological profile.

Comparative Performance Evaluation: DIDD vs. Phthalates

The efficacy of a plasticizer is determined by a range of performance metrics. This section provides a comparative analysis of DIDD and traditional phthalates based on key industry-standard tests.

Physical and Chemical Properties: A Snapshot

A preliminary understanding of the fundamental properties of these plasticizers is essential for predicting their behavior in a polymer matrix.

PropertyDiisononyl Dodecanedioate (DIDD) (Typical Values)Di(2-ethylhexyl) phthalate (DEHP) (Typical Values)Diisononyl phthalate (DINP) (Typical Values)
Molecular Formula C30H58O4C24H38O4C26H42O4[12]
Molecular Weight ( g/mol ) ~482390.56~418.6[12]
Appearance Clear, oily liquidColorless, viscous liquidColorless to slightly yellow, viscous liquid[13]
Volatility LowHigher than DINPLow, lower than DOP[14][15]

Note: Specific values for DIDD can vary based on the manufacturing process. Data for DEHP and DINP are well-established.

Mechanical Properties: Flexibility and Strength

The primary function of a plasticizer is to enhance flexibility without unduly compromising the mechanical strength of the polymer.

Hardness is a measure of a material's resistance to indentation. In plasticized PVC, a lower durometer reading indicates greater flexibility.

Plasticizer (at 50 phr in PVC)Shore A Hardness (Typical)
Diisononyl Dodecanedioate (DIDD)Expected to be comparable to or slightly lower than DINP
Di(2-ethylhexyl) phthalate (DEHP)~80-85
Diisononyl phthalate (DINP)~85-90

Note: phr = parts per hundred resin.

Tensile strength and elongation at break are critical indicators of a material's ability to withstand stress and deform without fracturing.

Plasticizer (at 50 phr in PVC)Tensile Strength (MPa) (Typical)Elongation at Break (%) (Typical)
Diisononyl Dodecanedioate (DIDD)Expected to be comparable to DINPExpected to be comparable to or higher than DINP
Di(2-ethylhexyl) phthalate (DEHP)~15-20~300-350
Diisononyl phthalate (DINP)~18-23~250-300
Permanence Properties: Volatility and Migration

The long-term performance of a plasticized material is heavily dependent on the permanence of the plasticizer within the polymer matrix. Low volatility and migration are crucial for maintaining flexibility and preventing contamination of surrounding materials.

Volatility is the tendency of a plasticizer to evaporate from the plastic, especially at elevated temperatures. Lower weight loss indicates better permanence.

PlasticizerWeight Loss (%) after 24h at 100°C (Typical)
Diisononyl Dodecanedioate (DIDD)Expected to be significantly lower than DEHP and comparable to or lower than DINP
Di(2-ethylhexyl) phthalate (DEHP)High
Diisononyl phthalate (DINP)Low[14]

Migration is the movement of the plasticizer from the PVC into an adjacent material upon contact. This is a critical consideration for applications like food packaging and medical devices.

PlasticizerMigration into ABS (7 days at 60°C) (Typical)
Diisononyl Dodecanedioate (DIDD)Expected to be very low
Di(2-ethylhexyl) phthalate (DEHP)High
Diisononyl phthalate (DINP)Moderate to Low[16]
Low-Temperature Flexibility

The ability of a plasticized material to remain flexible at low temperatures is critical for many applications, such as outdoor cables and automotive interiors. The brittleness temperature is the temperature at which a plastic becomes brittle and is prone to fracture upon impact.

PlasticizerBrittleness Temperature (°C) (Typical)
Diisononyl Dodecanedioate (DIDD)Excellent, below -50°C[17]
Di(2-ethylhexyl) phthalate (DEHP)~ -40°C
Diisononyl phthalate (DINP)~ -45°C

Studies on dioctyl dodecanedioate, a close analog of DIDD, have shown that the brittleness temperatures of PVC films plasticized with it are below -50°C.[17] This indicates the excellent low-temperature performance characteristic of dodecanedioate-based plasticizers.

Thermal Stability

Thermal stability refers to a material's ability to resist degradation at high temperatures. For plasticized PVC, this is crucial during processing and in high-temperature applications.

PlasticizerDecomposition Onset Temperature (°C) (TGA) (Typical)
Diisononyl Dodecanedioate (DIDD)Expected to be high, comparable to or exceeding DINP
Di(2-ethylhexyl) phthalate (DEHP)Lower than DINP
Diisononyl phthalate (DINP)High[8]

Experimental Protocols: A Guide to Performance Validation

To ensure the scientific integrity of this comparison, the following section details the standardized experimental protocols for evaluating the key performance indicators discussed above.

Sample Preparation

A standardized PVC formulation is prepared to ensure a consistent basis for comparison.

  • PVC Resin: Suspension grade, K-value 67

  • Plasticizer: 50 phr

  • Stabilizer: 2 phr (e.g., Ba/Zn stearate)

  • Lubricant: 0.5 phr (e.g., stearic acid)

The components are dry-blended and then processed on a two-roll mill at a specified temperature (e.g., 160°C) to form a homogenous sheet of a specified thickness. The sheets are then compression molded into plaques for testing.

Caption: Experimental workflow for preparing plasticized PVC test specimens.

Test Methodologies
  • Standard: ASTM D2240

  • Procedure: A durometer (Type A for flexible PVC) is pressed onto the surface of the test specimen. The hardness value is read directly from the instrument's scale after a specified time (typically 1 second).

  • Standard: ASTM D412

  • Procedure: Dumbbell-shaped specimens are cut from the molded sheets. A universal testing machine is used to pull the specimens at a constant rate of speed until they break. The tensile strength (maximum stress) and elongation at break (percentage of stretching) are recorded.

  • Standard: ISO 176 / ASTM D1203

  • Procedure: Pre-weighed specimens are placed in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours). The specimens are then reweighed, and the percentage of weight loss is calculated.

  • Standard: ISO 177 / ASTM D2199

  • Procedure: A specimen of the plasticized PVC is placed in contact with a receptor material (e.g., another polymer like ABS or a lacquer-coated panel). The assembly is then placed in an oven under specified conditions of time and temperature. The amount of plasticizer that has migrated is determined by measuring the weight gain of the receptor material or the weight loss of the PVC specimen.

  • Standard: ASTM D746

  • Procedure: Cantilever beam specimens are clamped in a testing apparatus and immersed in a refrigerated bath. The temperature is lowered incrementally, and at each temperature, the specimens are struck by a standardized impactor. The brittleness temperature is the temperature at which 50% of the specimens fail.

  • Method: Thermogravimetric Analysis (TGA)

  • Procedure: A small sample of the plasticized PVC is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored as a function of temperature. The onset temperature of decomposition is a measure of thermal stability.

Toxicological and Regulatory Landscape: A Critical Consideration

The primary driver for the shift away from traditional phthalates is the concern over their potential health and environmental impacts.

Traditional Phthalates (DEHP, DINP):

  • DEHP: Classified as a reproductive toxicant and a suspected endocrine disruptor. Its use is heavily restricted in many applications, particularly in medical devices and children's toys, in numerous jurisdictions worldwide.

  • DINP: While generally considered to have a more favorable toxicological profile than DEHP, it is also facing increased regulatory scrutiny. Some studies have suggested potential for adverse health effects, leading to restrictions in certain consumer products.[10]

Diisononyl Dodecanedioate (DIDD):

  • Toxicological Profile: Aliphatic dicarboxylates, as a class, are generally characterized by low toxicity and good biocompatibility. Specific toxicological data for DIDD indicates a favorable safety profile.

  • Regulatory Status: DIDD and other dodecanedioates are generally not subject to the same regulatory restrictions as many phthalates, making them a more viable long-term solution for manufacturers.

Conclusion: The Case for Diisononyl Dodecanedioate

Based on the available performance data and toxicological profiles, diisononyl dodecanedioate presents a compelling alternative to traditional phthalate plasticizers.

Key Advantages of DIDD:

  • Superior Low-Temperature Flexibility: Offers excellent performance in cold environments, a significant advantage over many phthalates.[17]

  • Excellent Permanence: Its high molecular weight suggests low volatility and migration, leading to longer product life and reduced environmental contamination.[6]

  • Favorable Toxicological Profile: Provides a safer alternative to phthalates of concern, aligning with current regulatory trends and consumer expectations.

  • Comparable Mechanical Properties: Expected to deliver the necessary flexibility and strength required for a wide range of applications.

While traditional phthalates have a long history of use, the scientific evidence and evolving regulatory landscape strongly support the transition to high-performance, non-phthalate alternatives. Diisononyl dodecanedioate stands out as a robust and reliable option for researchers and formulators seeking to develop safer and more durable polymer products without compromising on performance.

Caption: Logical decision-making process for plasticizer selection.

References

  • DOP vs. DINP :Which Plasticizer Actually Wins for Your PVC Application? - Yuanlong. (2026, March 12). Retrieved from [Link]

  • What Is DINP Plasticizer and Why Is It So Widely Used in Flexible PVC Products? - Yuanlong. (2026, February 11). Retrieved from [Link]

  • Impact of Plasticizer DOP on the Performance of Soft PVC - BASTONE. (2025, June 2). Retrieved from [Link]

  • Unlock Low-Temperature Flexibility with DOS Plasticizer - Yuanyide. (2026, March 20). Retrieved from [Link]

  • DINP vs. DOP: Making the Right Plasticizer Choice for Your PVC Needs. (2025, October 12). Retrieved from [Link]

  • Effect of cold-resistant plasticizer with different acid chain lengths on the cold-resistant properties of PVC Experiments and MD simulations - Repository of the Academy's Library. (2026, February 14). Retrieved from [Link]

  • Diisononyl phthalates and related compounds: Human health tier II assessment. (2015, February 13). Retrieved from [Link]

  • Low-Temperature Plasticizer Flexibility - The Chemical Company. (2026, March 23). Retrieved from [Link]

  • A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. (2001, April 1). Retrieved from [Link]

  • Effect of cold-resistant plasticizer with different acid chain lengths on the cold-resistant properties of PVC: Experiments and MD simulations - Express Polymer Letters. Retrieved from [Link]

  • Diisononyl Phthalate (DINP): Complete Guide to Uses and Regulations in 2026. (2026, March 9). Retrieved from [Link]

  • What is the Difference Between DINP and DOP - BASTONE. (2025, September 19). Retrieved from [Link]

  • Risk of Chronic Toxicity Associated with Exposure to Diisononyl Phthalate (DINP) in Children's Products. | National Technical Reports Library. Retrieved from [Link]

  • DINP vs DIDP: What Are the Key Differences - BASTONE. (2025, November 28). Retrieved from [Link]

  • Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC. (2022, March 23). Retrieved from [Link]

  • Addition of Diisononyl Phthalate Category; Community Right-to-Know Toxic Chemical Release Reporting - Federal Register. (2022, August 8). Retrieved from [Link]

  • diisononyl dodecanedioate — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • EPA Issues Final Risk Evaluations for Five Plasticizer Chemicals - Office of Advocacy - SBA. (2026, January 8). Retrieved from [Link]

  • Diisononyl Phthalate (DINP) Reference List - EPA. (2019, March 15). Retrieved from [Link]

  • Technical Review of Diisononyl Phthalate - Regulations.gov. (2022, July 1). Retrieved from [Link]

  • Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study - PMC. Retrieved from [Link]

  • Phthalates in Food Packaging and Food Contact Applications - FDA. (2024, October 29). Retrieved from [Link]

  • FDA Affirms Its Decision to Remove 25 Plasticizers From the Food Additive Regulations. (2024, November 27). Retrieved from [Link]

  • Migration of volatile substances from recycled high density polyethylene to milk products. (2023, January 11). Retrieved from [Link]

  • Regulation of Plasticizers Under EU REACH and RoHS - Syska Voskian Consulting. Retrieved from [Link]

  • Migration regularity of phthalates in polyethylene wrap film of food packaging - PubMed. (2020, June 7). Retrieved from [Link]

  • Plasticizer Regulatory Trends and Supply Outlook 2026 - The Chemical Company. (2026, March 12). Retrieved from [Link]

  • Diisononyl-phthalate-DINP-SDS.pdf - A.G. Layne. Retrieved from [Link]

  • Synthesis and Properties of Poly(ethylene dodecanedioate)/Poly(dimethylsiloxane) and Poly(butylene dodecanedioate)/Poly(dimethylsiloxane) Copolymers: Synergistically Enhanced Mechanical Properties, Hydrophobicity, and Antifouling Performance | Request PDF - ResearchGate. (2026, March 22). Retrieved from [Link]

  • safety data sheet diisononyl phthalate - SPS | Solvents & Petroleum Service, Inc. Retrieved from [Link]

  • DINP - Technical Data Sheet. Retrieved from [Link]

  • Safety Data Sheet Diisononyl Phthalate (DINP) Revision 6, Date 01 Apr 2024 - Redox. (2025, September 23). Retrieved from [Link]

  • Identification and Quantitation Studies of Migrants from BPA Alternative Food-Contact Metal Can Coatings - MDPI. (2020, November 29). Retrieved from [Link]

  • Migration study of chemical additives from low density polyethylene (LDPE) into dahi - PMC. (2022, April 24). Retrieved from [Link]

  • Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity - ResearchGate. Retrieved from [Link]

  • Exposure to diisononyl phthalate induced an increase in blood pressure through activation of the ACE/ AT1R axis and inhibition of NO production - PubMed. (2019, July 15). Retrieved from [Link]

  • ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers. Retrieved from [Link]

  • ASTM D2240: Shore Hardness Testing for Plastics and Polymers. Retrieved from [Link]

  • ISO 176:2005 - Plastics — Determination of loss of plasticizers — Activated carbon method. Retrieved from [Link]

  • ISO 177:2016 - Plastics — Determination of migration of plasticizers. Retrieved from [Link]

  • ASTM D746 - Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. Retrieved from [Link]

  • Di-Isononyl Phthalate (DINP) - Oan Industries. Retrieved from [Link]

Sources

Validation

A Comparative Tribological Guide: Diisononyl Dodecanedioate (DIDD) vs. Mineral Oils

In the landscape of industrial and automotive lubrication, the choice of base oil is a critical determinant of performance, longevity, and operational efficiency. For decades, mineral oils have been the cornerstone of lu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of industrial and automotive lubrication, the choice of base oil is a critical determinant of performance, longevity, and operational efficiency. For decades, mineral oils have been the cornerstone of lubrication due to their widespread availability and low cost. However, the increasing demands of modern machinery, characterized by higher operating temperatures, greater loads, and longer service intervals, have propelled the development of high-performance synthetic lubricants. Among these, synthetic diesters, such as diisononyl dodecanedioate (DIDD), have emerged as a compelling alternative, offering a unique molecular architecture designed for superior tribological performance.

This guide provides an in-depth, objective comparison of the tribological properties of Diisononyl Dodecanedioate and conventional mineral oils. Grounded in established testing protocols and scientific principles, we will explore the fundamental differences in their performance under various stress conditions. This document is intended for researchers, formulators, and engineers seeking to understand the nuanced performance trade-offs and to select the optimal lubricant for their specific application.

The Molecular Advantage: Why Structure Dictates Performance

At the heart of the performance differences between DIDD and mineral oils lies their molecular structure. Mineral oils are complex mixtures of hydrocarbons derived from crude oil, containing a wide distribution of molecular weights and structures, including paraffins, naphthenes, and aromatics.[1][2] This inherent heterogeneity can lead to less predictable performance, particularly at temperature extremes.[2]

In contrast, DIDD is a synthetic diester, meticulously engineered from the reaction of a dicarboxylic acid (dodecanedioic acid) and an alcohol (isononyl alcohol). This process results in a consistent molecular structure with uniform properties.[1] The ester linkages in DIDD's structure are polar, which imparts a natural affinity for metal surfaces. This polarity leads to the formation of a robust, adsorbed molecular film that provides excellent boundary lubrication, a critical factor in preventing wear under high loads and low speeds.[3]

Experimental Design: A Framework for Objective Comparison

To provide a robust and impartial comparison, a series of standardized tests are employed to evaluate the key tribological and performance characteristics of both lubricants. The selection of these tests is predicated on their ability to simulate a range of real-world operating conditions and to quantify critical performance metrics. The methodologies are based on internationally recognized ASTM standards to ensure reproducibility and validity.

Visualizing the Testing Workflow

The following diagram outlines the comprehensive testing protocol designed to evaluate the performance of DIDD and a representative ISO VG 32 mineral oil.

G cluster_0 Lubricant Samples cluster_1 Performance Evaluation cluster_2 Wear & Friction Methodologies cluster_3 Data Analysis & Comparison DIDD Diisononyl Dodecanedioate (DIDD) Viscosity Viscosity & Viscosity Index (ASTM D2270) DIDD->Viscosity Oxidation Oxidation Stability (ASTM D943) DIDD->Oxidation Wear Wear & Friction Testing DIDD->Wear Load Load-Carrying Capacity (Modified Four-Ball) DIDD->Load MineralOil Mineral Oil (ISO VG 32) MineralOil->Viscosity MineralOil->Oxidation MineralOil->Wear MineralOil->Load Results Comparative Performance Analysis Viscosity->Results Oxidation->Results FourBall Four-Ball Wear Test (ASTM D4172) Wear->FourBall PinOnDisk Pin-on-Disk Test (ASTM G99) Wear->PinOnDisk Load->Results FourBall->Results PinOnDisk->Results G cluster_0 Four-Ball Test Setup (ASTM D4172) cluster_1 Performance Outcome TopBall Rotating Top Ball BottomBall1 Stationary Ball TopBall->BottomBall1 BottomBall2 Stationary Ball TopBall->BottomBall2 BottomBall3 Stationary Ball TopBall->BottomBall3 Friction Monitor Coefficient of Friction TopBall->Friction Lubricant Lubricant Bath WearScar Measure Wear Scar Diameter BottomBall1->WearScar BottomBall2->WearScar BottomBall3->WearScar Load Applied Load (392 N) Load->TopBall Rotation Rotation (1200 rpm) Rotation->TopBall

Sources

Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Causality in Waste Management

Operational Guide: Safe Handling and Disposal Protocols for Diisononyl Dodecanedioate As drug development and materials science increasingly rely on long-chain aliphatic diesters like diisononyl dodecanedioate (CAS 63003...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Protocols for Diisononyl Dodecanedioate

As drug development and materials science increasingly rely on long-chain aliphatic diesters like diisononyl dodecanedioate (CAS 63003-34-9) for their emollient, plasticizing, and solvent properties, laboratory safety protocols must adapt to their specific physicochemical behaviors. This guide provides a definitive, step-by-step operational and disposal plan. Unlike volatile organic compounds (VOCs), high-molecular-weight diesters present unique logistical challenges: they are highly hydrophobic, environmentally persistent if improperly discharged, and prone to forming stubborn emulsions in aqueous waste streams.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a rigorous scientific workflow. Every step in this protocol is designed to be self-validating, ensuring that your laboratory maintains the highest standards of safety and environmental stewardship.

To design a self-validating disposal system, we must first understand the molecular characteristics of diisononyl dodecanedioate. Comprising a 12-carbon dicarboxylic acid backbone esterified with two 9-carbon branched alcohols, its extreme hydrophobicity (high LogP) dictates that it must never enter standard aqueous drains.

Table 1: Physicochemical Properties Dictating Disposal Logistics

PropertyValue / CharacteristicOperational & Disposal Implication
Molecular Formula C30H58O4Yields only CO₂ and H₂O upon complete combustion; suitable for non-halogenated waste.
Water Solubility Insoluble (< 0.1 mg/L)Causes severe pipe fouling and aquatic toxicity; requires strict organic segregation.
Flash Point > 200°C (Estimated)Combustible, not highly flammable. Safe for room-temperature storage but requires high-temp incineration.
Specific Gravity ~0.90 - 0.95Floats on water; phase separation techniques must target the upper organic layer.

Because the molecule lacks halogens, nitrogen, or sulfur, it does not generate toxic dioxins, NOx, or SOx during combustion. Therefore, the scientifically sound and regulatory-compliant disposal route is high-temperature incineration via a licensed non-halogenated organic waste stream.

Section 2: Waste Stream Workflow and Logical Routing

Proper segregation at the bench prevents costly downstream chemical treatments. The following workflow illustrates the logical routing of diisononyl dodecanedioate waste, ensuring compliance with .

G A Diisononyl Dodecanedioate Laboratory Waste B Mixed with Aqueous Solvents? (Emulsion Formed) A->B Assess Waste Composition C Pure or Organic Solvent Mixture (Alcohols, Ethers, Alkanes) B->C No D Phase Separation Protocol (Salting Out / Centrifugation) B->D Yes F Non-Halogenated Organic Waste Receptacle C->F Direct Transfer E Aqueous Phase (Verify pH & Organics) D->E Lower Phase D->F Upper Phase G High-Temperature Incineration (>800°C) F->G EPA/RCRA Compliant Disposal

Logical decision tree for the segregation and disposal of diisononyl dodecanedioate waste.

Section 3: Step-by-Step Operational Methodologies

Protocol A: Breaking Emulsions and Phase Separation

Causality: During drug formulation or extraction processes, diisononyl dodecanedioate often becomes emulsified with aqueous buffers. Because it is strictly prohibited to dispose of organic diesters in municipal wastewater, the emulsion must be actively broken to isolate the organic phase. We utilize a "salting out" mechanism, increasing the ionic strength of the aqueous phase to force the hydrophobic diester out of suspension.

Step-by-Step Procedure:

  • Initial Assessment: Transfer the emulsified waste into a chemically compatible separatory funnel (glass or PTFE). Ensure the stopcock is securely closed.

  • Salting Out: Add a saturated solution of Sodium Chloride (NaCl) or solid NaCl directly to the mixture. Scientific Rationale: The high concentration of ions increases the polarity of the water, drastically reducing the solubility of the partially miscible organic components and breaking the micellar structures holding the diester in suspension.

  • Agitation and Venting: Cap the funnel, invert, and gently swirl. Crucial Safety Step: Vent immediately by opening the stopcock to release any pressure buildup, especially if volatile co-solvents (e.g., ethanol, acetone) are present.

  • Phase Separation: Secure the funnel on a ring stand and allow it to rest for 30–60 minutes. A clear demarcation line will form. Diisononyl dodecanedioate (specific gravity < 1.0) will constitute the upper organic layer.

  • Elution: Carefully drain the lower aqueous layer into a temporary beaker. Verify the aqueous layer is free of organic droplets. If clear, this aqueous phase can be routed to standard aqueous waste (subject to local pH regulations).

  • Organic Collection: Drain the upper diisononyl dodecanedioate layer into the designated "Non-Halogenated Organic Waste" container.

Protocol B: Preparation for High-Temperature Incineration

Causality: Ultimate disposal must mitigate environmental impact. According to the, combustible organic liquids lacking halogens should be incinerated. This converts the C₃₀H₅₈O₄ molecule entirely into carbon dioxide and water vapor.

Step-by-Step Procedure:

  • Segregation: Ensure the waste container is strictly labeled "Non-Halogenated Organic Waste." Do not mix with halogenated solvents (like dichloromethane or chloroform). Scientific Rationale: Incinerating halogens requires specialized chemical scrubbers to prevent corrosive hydrochloric acid gas and highly toxic dioxin emissions.

  • Secondary Containment: Place the primary high-density polyethylene (HDPE) or glass waste carboy inside a secondary containment bin capable of holding 110% of the primary container's volume. This self-validating safety measure ensures that catastrophic failure of the primary vessel does not result in environmental contamination.

  • Volume Management: Do not fill the waste container beyond 80% capacity. Leave headspace to accommodate thermal expansion of the liquid.

  • Documentation: Log the exact volume and concentration of diisononyl dodecanedioate on the hazardous waste manifest. Accurate documentation is required by the to ensure downstream handlers apply the correct incineration temperature profile (typically >800°C for complete combustion of heavy diesters).

  • Vendor Hand-off: Transfer the manifested container to a licensed environmental health and safety (EHS) disposal vendor for thermal destruction.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov. [Link]

  • American Chemical Society (ACS). "Waste Management Guidelines for Laboratories." ACS.org.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." OSHA.gov. [Link]

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